molecular formula C40H35ClN6 B565323 N-Trityl-deshydroxymethyl Losartan CAS No. 1797133-13-1

N-Trityl-deshydroxymethyl Losartan

Katalognummer: B565323
CAS-Nummer: 1797133-13-1
Molekulargewicht: 635.212
InChI-Schlüssel: GAZPPEGQRKWTSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Trityl-deshydroxymethyl Losartan, also known as N-Trityl-deshydroxymethyl Losartan, is a useful research compound. Its molecular formula is C40H35ClN6 and its molecular weight is 635.212. The purity is usually 95%.
BenchChem offers high-quality N-Trityl-deshydroxymethyl Losartan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Trityl-deshydroxymethyl Losartan including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

1797133-13-1

Molekularformel

C40H35ClN6

Molekulargewicht

635.212

IUPAC-Name

5-[2-[4-[(2-butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-2-trityltetrazole

InChI

InChI=1S/C40H35ClN6/c1-2-3-23-38-42-37(41)29-46(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)39-43-45-47(44-39)40(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,29H,2-3,23,28H2,1H3

InChI-Schlüssel

GAZPPEGQRKWTSK-UHFFFAOYSA-N

SMILES

CCCCC1=NC(=CN1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl

Synonyme

5-[4’-[(2-Butyl-4-chloro-1H-imidazol-1-yl)methyl][1,1’-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole; 

Herkunft des Produkts

United States

Foundational & Exploratory

N-Trityl-deshydroxymethyl Losartan chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Characterization and Control of N-Trityl-Deshydroxymethyl Losartan

Part 1: Executive Summary & Structural Identity

N-Trityl-Deshydroxymethyl Losartan is a critical process-related intermediate and impurity precursor in the synthesis of Losartan Potassium (an Angiotensin II Receptor Blocker). Chemically, it represents the fully assembled Losartan skeleton protected by a triphenylmethyl (trityl) group on the tetrazole ring, but lacking the hydroxymethyl (-CH₂OH) functionality at the C5 position of the imidazole ring.

Its presence in the manufacturing stream is significant for two reasons:

  • Impurity Precursor: Upon acid deprotection (the final step of Losartan synthesis), it converts directly into Losartan Impurity B (USP Related Compound B), a regulated impurity that must be controlled below specific pharmacopeial limits (typically <0.15%).

  • Process Indicator: Its abundance directly correlates to the purity of the imidazole starting material used in the alkylation step.

Chemical Identification
FeatureSpecification
Chemical Name 2-Butyl-4-chloro-1-[[2'-(2-trityl-2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole
CAS Number 1797133-13-1
Molecular Formula C₄₀H₃₅ClN₆
Molecular Weight 635.20 g/mol
Appearance Off-white to pale yellow powder
Solubility Soluble in Dichloromethane (DCM), Toluene, THF; Insoluble in Water
Key Functional Groups Trityl (Triphenylmethyl), Tetrazole, Biphenyl, Chloro-imidazole

Part 2: Synthetic Origin & Mechanistic Pathways

The formation of N-Trityl-Deshydroxymethyl Losartan is not a degradation pathway but a parallel synthetic error . It arises during the convergent synthesis of Losartan when the key imidazole building block is contaminated.

The Mechanism of Formation

Standard Losartan synthesis involves the nucleophilic substitution (alkylation) of 2-Butyl-4-chloro-5-hydroxymethylimidazole (BCFI) with N-(Triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole (TTBB) .

However, if the BCFI starting material contains 2-Butyl-4-chloroimidazole (lacking the -CH₂OH group), the alkylation proceeds with similar kinetics, generating the deshydroxymethyl analog.

Causality Analysis:

  • Impure Starting Material: The absence of the hydroxymethyl group suggests incomplete formylation or over-reduction during the precursor imidazole synthesis.

  • Reaction Conditions: The alkylation typically uses a Phase Transfer Catalyst (PTC) like TBAB in a biphasic system (Toluene/Water/NaOH). The lipophilic nature of the "des-hydroxy" imidazole allows it to compete effectively for the alkyl halide (TTBB), integrating the impurity into the trityl-protected backbone.

Visualization: Competitive Synthesis Pathway

Losartan_Impurity_Pathway cluster_inputs Starting Materials TTBB Trityl Biphenyl Bromide (TTBB) Trityl_Los N-Trityl Losartan (Target Intermediate) TTBB->Trityl_Los + BCFI (Alkylation) Trityl_Des N-Trityl-Deshydroxymethyl Losartan TTBB->Trityl_Des + Impurity (Competitive Rxn) BCFI BCFI (Correct Imidazole) BCFI->Trityl_Los Imp_Imid 2-Butyl-4-chloroimidazole (Impurity) Imp_Imid->Trityl_Des Losartan Losartan Potassium (API) Trityl_Los->Losartan Acid Hydrolysis (-Trityl) Imp_B Losartan Impurity B (Deshydroxymethyl) Trityl_Des->Imp_B Acid Hydrolysis (-Trityl)

Caption: Figure 1. Competitive alkylation pathway showing how impurity in the imidazole starting material propagates to form N-Trityl-Deshydroxymethyl Losartan and subsequently Losartan Impurity B.

Part 3: Physicochemical Properties & Stability

Understanding the physical behavior of this intermediate is vital for purification strategies. The trityl group imparts significant hydrophobicity, making this compound distinct from the final API.

Table 1: Physicochemical Profile

PropertyDescription & DataImplication for Process
Lipophilicity (LogP) Estimated > 6.5Highly retained on C18 columns; requires high % organic mobile phase to elute.
Acid Stability Labile (Hydrolyzes at pH < 2)Must be stored in neutral/basic conditions. Exposure to acid generates Impurity B.
Thermal Stability Stable up to ~140°CSuitable for standard drying protocols, but avoid prolonged high heat which may cause trityl migration.
Solvent Affinity High: Toluene, DCM, Ethyl AcetateLow: Methanol, WaterPurification by crystallization is feasible using Methanol/Water mixtures (compound precipitates).

Part 4: Analytical Protocol (HPLC)

To detect and quantify N-Trityl-Deshydroxymethyl Losartan, a Reverse Phase HPLC (RP-HPLC) method is required. Due to the high hydrophobicity of the trityl group, isocratic methods used for Losartan API are often insufficient. A gradient method is recommended.[1]

Protocol 1: High-Performance Liquid Chromatography (Gradient)

Objective: Separate N-Trityl-Deshydroxymethyl Losartan from N-Trityl Losartan and other process intermediates.

Reagents:

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH 2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Diluent: Acetonitrile : Water (80:20 v/v).

Instrument Parameters:

  • Column: L1 (C18) - Inertsil ODS-3V or equivalent (250 mm x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 220 nm (maximum absorption for the trityl-tetrazole system).

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Type
0.05050Equilibration
15.02080Ramp to elute API
25.0595Elution of Trityl Intermediates
35.0595Hold (Trityl-Deshydroxymethyl elutes here)
36.05050Re-equilibration
45.05050End

Method Validation Criteria (Self-Validating Steps):

  • Resolution Check: The resolution (Rs) between N-Trityl Losartan and N-Trityl-Deshydroxymethyl Losartan must be > 2.0.

  • Retention Logic: The Deshydroxymethyl analog lacks the polar -OH group, making it more lipophilic than N-Trityl Losartan. It will elute after the main N-Trityl Losartan peak.

  • Blank Check: Inject the diluent to ensure no carryover, as trityl compounds can stick to injector seals.

Part 5: Regulatory & Safety Implications

ICH Q3A (R2) Classification: N-Trityl-Deshydroxymethyl Losartan is classified as an Intermediate (if isolated) or a Process Impurity (if carried over).

  • Mutagenicity (ICH M7): There are no structural alerts (e.g., nitro groups, primary aromatic amines) suggesting mutagenicity for this specific backbone. It is generally considered a non-mutagenic impurity.

  • Control Strategy:

    • Fate and Purge: Because the trityl group is removed in the final step, the N-Trityl form is not the final impurity. The control strategy focuses on minimizing it to prevent the formation of Losartan Impurity B in the API.

    • Limit: If Impurity B is controlled to <0.15% in the final API, the N-Trityl precursor must be controlled at the intermediate stage (typically <0.5% in the N-Trityl Losartan isolated solid) to account for molar conversion and purification losses.

Visualization: Impurity Control Logic

Control_Strategy Sample Reaction Mixture (Post-Alkylation) HPLC HPLC Analysis (Protocol 1) Sample->HPLC Decision Is N-Trityl-Deshydroxymethyl > 0.5%? HPLC->Decision Pass Proceed to Deprotection (Risk of Impurity B < 0.15%) Decision->Pass No Fail Recrystallize Intermediate (Solvent: Ethyl Acetate/Hexane) Decision->Fail Yes Fail->Sample Retest

Caption: Figure 2. Decision tree for in-process control (IPC) of N-Trityl-Deshydroxymethyl Losartan before the final deprotection step.

References

  • Pharmaffiliates. (2025). N-Trityl-deshydroxymethyl Losartan Reference Standard (CAS 1797133-13-1).[4] Retrieved from [Link]

  • Reddy, A. V., et al. (2012). "Identification and Synthesis of Potential Impurities of Losartan Potassium." Asian Journal of Chemistry, 24(8), 3791-3794. Retrieved from [Link]

  • Sonawane, P. R. (2024).[5] "Efficient Synthesis of Losartan Potassium: An Improved Two-Step Method." i-manager's Journal on Chemical Sciences, 4(3), 43-47.[5] Retrieved from [Link]

Sources

A Technical Guide to the Strategic Role of N-Trityl Protected Intermediates in Losartan Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of the synthesis of Losartan, a potent angiotensin II receptor antagonist, with a specific focus on the pivotal role of its N-trityl protected intermediates. We will explore the chemical rationale for utilizing the trityl (triphenylmethyl) protecting group on the tetrazole moiety, detail the convergent synthetic strategy centered around the formation and subsequent transformation of N-Trityl Losartan Carboxaldehyde, and provide validated, step-by-step protocols for key transformations. The causality behind experimental choices, process optimization, and data are presented to offer researchers and drug development professionals a comprehensive understanding of this elegant and industrially significant synthetic pathway.

The Strategic Imperative of Tetrazole Protection

The synthesis of Losartan, a molecule featuring a biphenyl tetrazole scaffold, presents a significant chemical challenge. The tetrazole ring possesses an acidic proton (pKa ~4.9) and multiple nucleophilic nitrogen atoms. In many key reactions required for constructing the Losartan framework, particularly those involving strong bases or organometallic reagents, this unprotected tetrazole can interfere.[1][2] It can act as a poison for metal catalysts or lead to undesired side reactions.[1]

The triphenylmethyl (Trityl) group is an optimal choice for protecting the tetrazole moiety for several reasons:

  • Steric Hindrance: Its significant bulk effectively shields the tetrazole ring from unwanted interactions.

  • Chemical Inertness: It is stable to the basic and organometallic conditions used in key coupling reactions.[1]

  • Ease of Installation and Removal: It can be readily attached using trityl chloride and removed under mild acidic conditions, which do not compromise the integrity of the final Losartan molecule.[1][3]

  • Regioselectivity: Tritylation occurs specifically on the N-2 position of the tetrazole ring, ensuring a single, well-defined protected isomer.[1]

This strategic protection is the cornerstone of the most efficient and high-yielding synthetic routes to Losartan.

The Convergent Synthesis Strategy: Assembling the Core

Modern, efficient syntheses of Losartan employ a convergent approach, where two complex fragments are prepared separately and then joined together in a key coupling step.[1][4] This strategy is generally higher yielding and simplifies purification compared to a linear synthesis.

  • The Biphenyl-Tetrazole Fragment: This piece begins with 5-phenyltetrazole. The tetrazole is first protected with a trityl group. A subsequent directed ortho-metalation using a strong base like n-butyllithium, followed by quenching with a borate ester (e.g., triisopropyl borate), installs a boronic acid at the 2'-position of the phenyl ring. This creates the key boronic acid intermediate ready for coupling.[1][2]

  • The Imidazole Fragment: The second key component is a functionalized imidazole. A common starting material is 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde.[2][5][6] This molecule contains the necessary butyl and chloro substituents and a crucial aldehyde handle for the final hydroxymethyl group installation.

The Keystone Intermediate: Formation of N-Trityl Losartan Carboxaldehyde

The term "N-Trityl-deshydroxymethyl Losartan" most accurately refers in a synthetic context to N-Trityl Losartan Carboxaldehyde [CAS: 133910-00-6], the intermediate formed immediately before the final hydroxymethyl group is established.

This keystone intermediate is synthesized by coupling the two fragments described above. While several methods exist, the palladium-catalyzed Suzuki-Miyaura coupling has proven to be exceptionally efficient.[1][4][7] In this step, the trityl-protected biphenyl boronic acid is coupled with a halogenated derivative of the imidazole fragment, typically formed by alkylating the imidazole with 4-bromobenzyl bromide.[1]

Alternatively, a direct alkylation can be performed between N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole and 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde.[8] This reaction joins the two halves of the molecule to yield N-Trityl Losartan Carboxaldehyde.

G N-Trityl Losartan Carboxaldehyde N-Trityl Losartan Carboxaldehyde Trityl Losartan Trityl Losartan N-Trityl Losartan Carboxaldehyde->Trityl Losartan NaBH4 (Reduction) Losartan Losartan Trityl Losartan->Losartan H+ (e.g., HCl, H2SO4) (Deprotection) Losartan Potassium Losartan Potassium Losartan->Losartan Potassium KOH (Salt Formation)

Caption: Final synthetic transformations from the core intermediate.

Detailed Experimental Protocols

The following protocols are representative examples based on established literature procedures.

Protocol 1: Synthesis of N-Trityl Losartan Carboxaldehyde Intermediate

[8]1. To a suitable reaction vessel under a nitrogen atmosphere, add N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole and 2-butyl-4-chloro-1H-imidazole-4-carboxaldehyde in toluene. 2. Add an aqueous solution of potassium hydroxide and a phase-transfer catalyst such as tetrabutylammonium bromide. 3. Heat the reaction mixture to 50-60 °C and stir for 2-3 hours, monitoring for completion by TLC or HPLC. 4. Upon completion, cool the reaction mixture to room temperature (20-30 °C). 5. Perform a liquid-liquid extraction. Separate the organic layer and wash with water. 6. The resulting organic layer containing the product can be used directly in the next step or concentrated to isolate the crude aldehyde.

Protocol 2: Reduction to Trityl Losartan

[6]1. To the solution containing N-Trityl Losartan Carboxaldehyde, add a suitable alcohol solvent such as methanol to provide a protic medium. 2. Cool the mixture to 0-10 °C. 3. Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature. 4. Stir the reaction for 1-2 hours until the reduction is complete (monitored by HPLC). 5. Carefully quench the reaction with water or a dilute acid. 6. Extract the product into an organic solvent (e.g., toluene or ethyl acetate). 7. Wash the organic layer with water and brine, then dry over sodium sulfate. 8. Concentrate the solvent under reduced pressure to yield crude Trityl Losartan, which can be purified by recrystallization.

Protocol 3: Deprotection to Losartan

[1]1. Dissolve Trityl Losartan in a mixture of acetonitrile and water (e.g., 50:50 v/v). 2. Add aqueous sulfuric acid (e.g., to a final concentration of 0.7 M) and stir at room temperature. A slurry of triphenylmethanol will form. 3. After 1.5-2 hours, add the slurry to an aqueous sodium hydroxide solution to raise the pH above 12. This dissolves the Losartan as its sodium salt. 4. Filter the mixture to remove the insoluble triphenylmethanol byproduct. 5. Adjust the pH of the aqueous filtrate to ~3.8 using a strong acid (e.g., HCl). 6. Cool the mixture to induce crystallization of Losartan free acid. 7. Collect the solid product by filtration, wash with water, and dry under vacuum.

Data Summary: Reaction Yields

The following table summarizes typical yields reported for the key synthetic steps.

Reaction StepStarting MaterialProductTypical YieldReference
Suzuki CouplingBoronic Acid + Imidazole BromideTrityl Losartan93%[1]
ReductionN-Trityl Losartan CarboxaldehydeTrityl LosartanHigh (often quantitative)[5][6]
DeprotectionTrityl LosartanLosartan83-93%[1][6]
Overall (3 steps) Chloroimidazole Precursor Losartan ~80% [1]

References

  • LOSARTAN - New Drug Approvals. (2013, December 17).
  • Processes for preparing losartan and losartan potassium. (US7041832B2).
  • Larsen, R. D., King, A. O., Chen, C. Y., Corley, E. G., Foster, B. S., Roberts, F. E., ... & Reider, P. J. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. The Journal of Organic Chemistry, 59(21), 6391-6394.
  • Process for the preparation of losartan potassium form i. (WO2005023758A2).
  • Efficient Synthesis of Losartan Potassium: An Improved Two-Step Method. (2023). i-manager's Journal on Future Engineering and Technology.
  • Vangala, V. B., Hindupur, R. M., & Pati, H. N. (2014). A Review on Synthesis of Antihypertensive Sartan Drugs. International Journal of Pharma Research & Review, 3(11), 46-56.
  • Costa, B., Martins, C., Riss, P. J., & Coimbra, J. (2021). Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled Losartan Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors. Molecules, 26(11), 3169.
  • Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. (1994, October 1). Journal of Organic Chemistry, 59(21), 6391-6394.
  • Preparation of losartan and losartan potassium. (2003). Academia.edu.
  • Trityl Losartan synthesis method. (CN105017226A).
  • Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. (2025, May 25). MDPI.

Sources

Technical Guide: Identification and Control of N-Trityl-deshydroxymethyl Losartan

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the identification, mechanistic origin, and control of N-Trityl-deshydroxymethyl Losartan (CAS: 1797133-13-1), a critical process-related impurity in the synthesis of Losartan Potassium.

Executive Summary

N-Trityl-deshydroxymethyl Losartan is a process-related impurity often detected during the penultimate stage of Losartan Potassium manufacturing. Structurally, it is the trityl-protected precursor to "Losartan Impurity 1" (Deshydroxymethyl Losartan). Its presence indicates a specific deviation in starting material purity—specifically the contamination of the imidazole intermediate—or a side reaction during the alkylation phase.

  • Target Analyte: N-Trityl-deshydroxymethyl Losartan

  • CAS Number: 1797133-13-1

  • Molecular Formula:

    
    
    
  • Molecular Weight: 635.2 g/mol

  • Regulatory Context: Must be controlled under ICH Q3A(R2) guidelines as a specified unidentified impurity if >0.10%, or specified identified if characterized.

Structural Elucidation & Chemistry

To accurately identify this impurity, one must distinguish it from the parent molecule (Trityl Losartan) and the final API (Losartan Potassium).

Structural Comparison

The impurity differs from the Trityl Losartan intermediate by the absence of the hydroxymethyl group (


) at the C5 position of the imidazole ring, which is replaced by a hydrogen atom.
FeatureTrityl Losartan (Intermediate)N-Trityl-deshydroxymethyl Losartan (Impurity)
Formula


MW 665.24 Da635.20 Da
Difference Reference-30 Da (Loss of

)
Key Moiety Imidazole-5-methanolImidazole (unsubstituted at C5)
Polarity Moderate (Hydroxyl group)Low (Highly Lipophilic)
Spectroscopic Signature (Predicted)
  • Mass Spectrometry (ESI+): The impurity exhibits a protonated molecular ion

    
     at m/z 635.2 , distinct from Trityl Losartan (m/z 665.2).
    
  • 1H-NMR (DMSO-d6):

    • Missing Signal: The singlet corresponding to the methylene protons of the hydroxymethyl group (

      
       ppm) and the hydroxyl proton (
      
      
      
      ppm) will be absent.
    • New Signal: A new singlet aromatic proton appears on the imidazole ring (C5-H), typically shielded around

      
       ppm, distinct from the biphenyl protons.
      

Mechanistic Origin: The "Wrong Starting Material" Pathway

The formation of N-Trityl-deshydroxymethyl Losartan is rarely a degradation product; it is almost exclusively a synthesis-driven impurity .

The Pathway

Standard Losartan synthesis involves the coupling of N-(triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole (Bromomethyl Biphenyl Tetrazole) with 2-butyl-4-chloro-5-hydroxymethylimidazole.[1]

The Error: If the imidazole starting material is contaminated with 2-butyl-4-chloroimidazole (lacking the hydroxymethyl group), this contaminant competes in the alkylation reaction, generating the N-Trityl-deshydroxymethyl impurity.

Visualization of Formation Pathway

The following diagram illustrates the competitive alkylation leading to the impurity.

LosartanImpurityPathway StartMat1 Starting Material A: Bromomethyl Biphenyl Tetrazole (Trityl Protected) TritylLosartan Target Intermediate: Trityl Losartan (MW 665) StartMat1->TritylLosartan Alkylation (K2CO3/DMF) Impurity Target Impurity: N-Trityl-deshydroxymethyl Losartan (MW 635) StartMat1->Impurity Competitive Alkylation CorrectImid Correct Intermediate: 2-butyl-4-chloro- 5-hydroxymethylimidazole CorrectImid->TritylLosartan WrongImid Contaminant: 2-butyl-4-chloroimidazole (Des-hydroxymethyl) WrongImid->Impurity FinalAPI Losartan Potassium TritylLosartan->FinalAPI Deprotection (H2SO4/MeOH) ImpurityFinal Impurity 1 (Deshydroxymethyl Losartan) Impurity->ImpurityFinal Deprotection

Figure 1: Competitive alkylation pathway showing the origin of N-Trityl-deshydroxymethyl Losartan due to impure imidazole starting material.[2]

Analytical Methodology

Due to the high lipophilicity of the trityl group, this impurity elutes significantly later than Losartan Potassium in reverse-phase chromatography.

HPLC Protocol (Process Control)

This method is designed to separate the Trityl-protected intermediate from the specific impurity.

  • Column: C18 (L1 packing),

    
    , 
    
    
    
    (e.g., Hypersil BDS or Zorbax Eclipse).
  • Mobile Phase A: 0.1% Orthophosphoric acid in Water.[3]

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient Program:

    • Note: High organic content is required to elute trityl compounds.

    • 0-5 min: 40% B (Isocratic)

    • 5-25 min: 40%

      
       90% B (Linear Gradient)
      
    • 25-35 min: 90% B (Hold to elute Trityl impurities)

    • 35-40 min: 90%

      
       40% B
      
  • Flow Rate: 1.0 - 1.2 mL/min.

  • Detection: UV at 254 nm (Trityl group absorbs strongly here) and 220 nm.

  • Retention Time (Approximate):

    • Losartan: ~12 min

    • Trityl Losartan: ~28 min

    • N-Trityl-deshydroxymethyl Losartan: ~31 min (More lipophilic due to loss of -OH).

LC-MS Identification Workflow

To confirm the identity of the impurity in a new batch, use the following decision tree.

IdentificationLogic Start Unknown Peak (RRT > 1.5 vs Losartan) MassSpec ESI(+) MS Analysis Start->MassSpec CheckMW m/z = 635? MassSpec->CheckMW CheckDaughter MS/MS Frag: Trityl cation (243)? CheckMW->CheckDaughter Yes Reject Other Trityl Impurity CheckMW->Reject No (e.g., 665, 693) CheckLoss Neutral Loss: Is -30 Da vs Trityl Losartan? CheckDaughter->CheckLoss Yes CheckDaughter->Reject No Conclusion Identify as: N-Trityl-deshydroxymethyl Losartan CheckLoss->Conclusion Yes

Figure 2: Logic flow for LC-MS identification of the impurity.

Synthesis of Impurity Standard

For quantitative validation, a reference standard of N-Trityl-deshydroxymethyl Losartan must be synthesized.

Protocol:

  • Reagents: 2-butyl-4-chloroimidazole (1.0 eq), N-(triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole (1.1 eq), Potassium Carbonate (

    
    , 2.5 eq).
    
  • Solvent: Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the imidazole derivative in DMF.

    • Add

      
       and stir at room temperature for 30 minutes.
      
    • Add the bromomethyl biphenyl tetrazole slowly.

    • Heat to

      
       for 4-6 hours.
      
  • Workup: Quench with water, extract with ethyl acetate. The organic layer is dried over

    
    .
    
  • Purification: The crude is highly lipophilic. Purify via Flash Chromatography (Hexane:Ethyl Acetate 80:20).

  • Yield: Typically 75-85% as an off-white solid.

Regulatory & Safety Implications

  • Classification: This is an intermediate-related impurity. If it persists into the final API (after deprotection), it becomes Losartan Impurity 1 (Deshydroxymethyl Losartan).

  • Limit: According to ICH Q3A, if the maximum daily dose of Losartan is >100mg (it is usually max 100mg), the reporting threshold is 0.05% and identification threshold is 0.10%.

  • Genotoxicity: Unlike azido impurities often found in sartans, this impurity lacks the azido group. It is a structural analog of the active drug. However, standard in silico toxicology (e.g., DEREK, SARAH) should be run to confirm no mutagenic alerts are associated with the des-hydroxymethylation.

References

  • United States Pharmacopeia (USP). Losartan Potassium Monograph: Organic Impurities. USP-NF. Link

  • European Pharmacopoeia (Ph. Eur.). Losartan Potassium: Impurities A, B, C, D.[2][4] EDQM. Link

  • Reddy, A. V., et al. (2012).[4] "Identification and Synthesis of Potential Impurities of Losartan Potassium." Asian Journal of Chemistry, 24(8), 3791-3794. Link

  • Zhao, Z., et al. (2024). "Targeted and untargeted screening for impurities in losartan tablets." Journal of Pharmaceutical and Biomedical Analysis, 245, 116160. Link

  • Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist."[5] Journal of Organic Chemistry, 59(21), 6391–6394. Link

  • TLC Pharmaceutical Standards. Losartan Potassium Impurities List (CAS 1797133-13-1).Link

Sources

Mechanistic Insight: Formation and Control of N-Trityl-Deshydroxymethyl Losartan

[1]

Executive Summary

N-Trityl-deshydroxymethyl Losartan is a critical intermediate impurity formed during the convergent synthesis of Losartan Potassium.[1] Chemically identified as 2-butyl-4-chloro-1-[[2'-(2-triphenylmethyl-2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole , this species lacks the C-5 hydroxymethyl functionality essential for the pharmacological activity of the final API.[1][2]

Its formation is not a degradation event of the final product but a competitive alkylation outcome derived from impurities in the imidazole starting material.[1] Understanding this mechanism is vital for establishing Critical Quality Attributes (CQAs) for raw materials and ensuring regulatory compliance (ICH Q3A/Q3B).[1]

Molecular Architecture & Origin[1]

To understand the formation, one must distinguish the impurity from the target intermediate (Trityl Losartan).[1]

FeatureTarget Intermediate (Trityl Losartan)Impurity (N-Trityl-deshydroxymethyl Losartan)
Structure Contains a Hydroxymethyl (or Formyl) group at Imidazole C-5.[1]Lacks the C-5 functional group (replaced by -H).
Precursor 2-butyl-4-chloro-5-formylimidazole (BCFI )2-butyl-4-chloroimidazole (BCI )
Molecular Weight ~660-690 Da (depending on aldehyde/alcohol state)~30 Da less (lacks

)
Fate in Process Deprotected to form Losartan.[1]Deprotected to form Deshydroxymethyl Losartan (Impurity).[1]

Mechanism of Formation

The formation of N-Trityl-deshydroxymethyl Losartan occurs during the N-alkylation coupling step .[1] The standard industrial synthesis of Losartan involves the coupling of two key fragments:[1]

  • The Imidazole Fragment: 2-butyl-4-chloro-5-formylimidazole (BCFI).[1][3]

  • The Biphenyl Tetrazole Fragment: N-(triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole (TTBB).[1]

The Root Cause: Incomplete Formylation

The imidazole fragment (BCFI) is typically synthesized via the Vilsmeier-Haack formylation of 2-butyl-4-chloroimidazole (BCI).[1]

  • Ideal Scenario: 100% conversion of BCI

    
     BCFI.[1]
    
  • Real-World Scenario: Incomplete reaction leaves residual BCI (unformylated starting material) in the BCFI batch.[1]

Competitive Alkylation Pathway

During the coupling step (typically catalyzed by a Phase Transfer Catalyst like TEBA or Aliquat 336 in a biphasic system), both the target BCFI and the impurity BCI compete for the alkylating agent (TTBB).[1]

Because BCI is structurally similar to BCFI but less sterically hindered at the C-5 position (H vs. CHO), it readily undergoes N-alkylation.[1]

  • Main Reaction: BCFI + TTBB

    
    Trityl Losartan Aldehyde 
    
  • Impurity Reaction: BCI + TTBB

    
    N-Trityl-deshydroxymethyl Losartan [1]
    

Note: Subsequent reduction steps (e.g., NaBH4) intended to convert the aldehyde to alcohol have no effect on the impurity, as it lacks the carbonyl group.[1] It carries forward as the "Deshydroxymethyl" species.[1]

Visualizing the Pathway

The following diagram illustrates the divergent pathways leading to the target intermediate and the impurity.

LosartanImpuritycluster_inputsStarting MaterialsBCI2-butyl-4-chloroimidazole(BCI - Precursor)VilsmeierVilsmeier-HaackFormylationBCI->VilsmeierPrimary RxnCouplingN-Alkylation(PTC/Base)BCI->CouplingResidual BCI(Carryover)BCFI2-butyl-4-chloro-5-formylimidazole(BCFI - Target SM)BCFI->CouplingTTBBTrityl Biphenyl Bromide(TTBB)TTBB->CouplingVilsmeier->BCFISuccessTritylAldehydeTrityl Losartan AldehydeCoupling->TritylAldehydeMain PathwayImpurityN-Trityl-deshydroxymethylLosartan (Impurity)Coupling->ImpurityImpurity PathwayReductionReduction(NaBH4)TritylLosartanTrityl Losartan(Target Intermediate)Reduction->TritylLosartanTritylAldehyde->ReductionImpurity->ReductionUnreactive

Caption: Competitive alkylation pathway showing how residual BCI starting material bypasses formylation to generate the N-Trityl-deshydroxymethyl impurity.

Experimental Validation & Protocol

To confirm this mechanism in a specific process stream, the following spike-and-recovery experiment is recommended. This validates that the impurity level correlates directly with BCI content in the starting material.[1]

Protocol: Impurity Fate Mapping

Objective: Correlate BCI levels in BCFI starting material with N-Trityl-deshydroxymethyl Losartan formation.[1]

Reagents:

  • Pure BCFI (>99.5%)[1]

  • Pure BCI standard (Impurity standard)[1]

  • TTBB (Alkylating agent)[1]

  • Standard coupling reagents (TEBA, NaOH, Toluene/Water)[1][4]

Step-by-Step Methodology:

  • Preparation of Spiked Samples: Prepare three reaction vessels containing BCFI.

    • Control: Pure BCFI (0% BCI spike).[1]

    • Spike 1: BCFI + 0.5% w/w BCI.[1]

    • Spike 2: BCFI + 2.0% w/w BCI.[1]

  • Coupling Reaction: Perform the standard N-alkylation protocol:

    • Dissolve imidazole mix in Toluene.

    • Add TEBA (Phase Transfer Catalyst) and 4N NaOH.[1]

    • Add TTBB and reflux at 85°C for 4-6 hours.

  • Work-up: Separate the organic layer.[1][2][5] Wash with water.[1] Evaporate solvent to obtain the crude "Trityl Intermediate."[1]

  • Analysis: Analyze the crude solid via HPLC (Reverse Phase).

    • Column: C18 (e.g., Zorbax Eclipse XDB), 150mm x 4.6mm.[1]

    • Mobile Phase: Acetonitrile : Buffer (0.1% H3PO4) Gradient.[1]

    • Detection: UV at 254 nm.[1]

Expected Result: The area % of the peak corresponding to N-Trityl-deshydroxymethyl Losartan (Relative Retention Time ~1.1-1.2 vs Trityl Losartan Aldehyde) should increase linearly with the BCI spike level.[1]

Control Strategy (CQA Definition)

Since the impurity is non-reactive in downstream steps (reduction) and difficult to purge due to its structural similarity (differing only by one oxygen atom), control must be exercised upstream .[1]

ParameterCritical LimitRationale
BCI Content in BCFI NMT 0.10%Direct precursor. The conversion rate is nearly 1:1 during coupling.[1]
Vilsmeier Reaction Completion >99.8%Ensures BCI is fully converted to BCFI before isolation.[1]
BCFI Purification RecrystallizationIf Vilsmeier completion is low, BCFI must be recrystallized (e.g., from Ethyl Acetate/Hexane) to purge BCI.[1]
Purging Capability

While N-Trityl-deshydroxymethyl Losartan is lipophilic, it co-crystallizes with Trityl Losartan.[1] Therefore, relying on the final crystallization of Losartan Potassium to remove the deprotected form (Deshydroxymethyl Losartan) is risky.[1] The most effective control point is the specification of the BCFI starting material .

References

  • Reddy, G. N., et al. (2011).[1][6] "Synthesis and spectral characterization of related compounds of Losartan potassium." Organic Chemistry: An Indian Journal, 7(1), 21-25.[1][6]

  • Bollikonda, S., et al. (2004).[1] "A Process for Preparation of 2-n-butyl-4-chloro-1-{[2'-(2-triphenylmethyl-2H-tetrazole-5-yl)-1,1'-biphenyl-4-yl] methyl}-1H-imidazole-5-methanol." Indian Patent IN1032/CHE/2004.[1]

  • Satyanarayana, B., et al. (2010).[1][6] "Identification and Synthesis of Potential Impurities of Losartan Potassium." Asian Journal of Chemistry, 22(5).[1]

  • Larsen, R. D., et al. (1994).[1] "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist."[1] Journal of Organic Chemistry, 59(21), 6391–6394.[1] (Foundational mechanism for alkylation).[1]

Methodological & Application

Protocol for the synthesis of N-Trityl-deshydroxymethyl Losartan in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of N-Trityl-deshydroxymethyl Losartan

Abstract & Scope

This application note details the laboratory-scale synthesis of N-Trityl-deshydroxymethyl Losartan (CAS: 1797133-13-1), a critical process impurity and reference standard in the manufacturing of the antihypertensive drug Losartan Potassium. Unlike Losartan, this molecule lacks the C5-hydroxymethyl group on the imidazole ring, possessing a proton in its place. The protocol utilizes a convergent alkylation strategy between 2-butyl-4-chloroimidazole and N-(triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole , optimized for regioselectivity and yield.

Introduction & Chemical Strategy

The Target Molecule

N-Trityl-deshydroxymethyl Losartan serves as a vital marker for monitoring "des-hydroxymethyl" impurities, which can arise from incomplete functionalization or over-reduction during Losartan synthesis. Its high lipophilicity, driven by the trityl (triphenylmethyl) protecting group, requires specific purification strategies distinct from the final API.

  • Chemical Name: 2-Butyl-4-chloro-1-[[2'-(1-trityl-1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole

  • Molecular Formula: C₄₀H₃₅ClN₆

  • Molecular Weight: 635.20 g/mol

Synthetic Pathway

The synthesis is a classic Sɴ2 N-alkylation . The reaction couples a nucleophilic imidazole derivative with an electrophilic benzyl bromide derivative.

  • Nucleophile: 2-Butyl-4-chloroimidazole (BCI). The 4-chloro substituent influences the tautomeric equilibrium, favoring alkylation at the N1 position (distal to the chlorine) due to steric and electronic factors, though N3 regioisomers are a potential impurity.

  • Electrophile: N-(Triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole (TTBB). The bulky trityl group protects the tetrazole ring, preventing competitive alkylation at the tetrazole nitrogens and enhancing solubility in organic solvents.

  • Base: Potassium Carbonate (K₂CO₃) is selected to deprotonate the imidazole. It provides sufficient basicity without promoting degradation of the trityl group, which can be acid-labile.

Reaction Scheme & Mechanism

The following diagram illustrates the convergent synthesis and the specific alkylation site.

ReactionScheme Reactant1 2-Butyl-4-chloroimidazole (Nucleophile) Condition K2CO3, DMF 25-30°C, 4-6 h Reactant1->Condition Reactant2 N-Trityl-bromomethyl-biphenyl-tetrazole (Electrophile) Reactant2->Condition Product N-Trityl-deshydroxymethyl Losartan (Target) Condition->Product Major (N1-Alkylation) Impurity N3-Regioisomer (Minor Impurity) Condition->Impurity Minor (N3-Alkylation)

Figure 1: Reaction scheme for the synthesis of N-Trityl-deshydroxymethyl Losartan via N-alkylation.

Materials & Equipment

Reagents:

Reagent CAS No. MW ( g/mol ) Equiv. Purity
2-Butyl-4-chloroimidazole (BCI) 66675-22-7 158.63 1.0 >98%
TTBB (Trityl Biphenyl Bromide) 124750-51-2 557.48 1.05 >97%
Potassium Carbonate (K₂CO₃) 584-08-7 138.21 2.5 Anhydrous
Dimethylformamide (DMF) 68-12-2 - - Anhydrous
Ethyl Acetate 141-78-6 - - ACS Grade

| n-Hexane | 110-54-3 | - | - | ACS Grade |[1][2][3][][5]

Equipment:

  • 3-Neck Round Bottom Flask (250 mL) equipped with magnetic stir bar.

  • Nitrogen inlet/bubbler (Reaction is moisture sensitive).

  • Rotary Evaporator.

  • Vacuum Filtration Setup.[5]

Detailed Experimental Protocol

Step 1: Reaction Setup
  • Preparation: Oven-dry all glassware. Purge the reaction flask with nitrogen to ensure an inert atmosphere.

  • Dissolution: Charge 2.0 g (12.6 mmol) of 2-Butyl-4-chloroimidazole into the flask. Add 20 mL of anhydrous DMF. Stir until completely dissolved.

  • Base Addition: Add 4.35 g (31.5 mmol, 2.5 eq) of anhydrous K₂CO₃ to the solution. Stir the suspension for 30 minutes at room temperature (25°C) to facilitate deprotonation of the imidazole.

    • Note: The mixture may become slightly cloudy; this is normal.

  • Electrophile Addition: Slowly add 7.37 g (13.2 mmol, 1.05 eq) of TTBB (Trityl Biphenyl Bromide) in portions over 15 minutes.

    • Critical: Adding the bromide slowly helps minimize exotherms and controls the concentration to favor the desired kinetic product.

Step 2: Reaction Monitoring
  • Conditions: Stir the reaction mixture at 25–30°C for 4 to 6 hours.

  • TLC Monitoring: Check progress using Thin Layer Chromatography (TLC).

    • Mobile Phase: Hexane:Ethyl Acetate (7:3).

    • Visualization: UV lamp (254 nm). The product will appear as a distinct spot with a higher Rf than the starting imidazole but lower than the non-polar bromide.

  • Completion: The reaction is considered complete when the spot corresponding to 2-Butyl-4-chloroimidazole is consumed (<2% remaining).

Step 3: Workup
  • Quenching: Pour the reaction mixture slowly into 100 mL of ice-cold water under rapid stirring. The product should precipitate as a white to off-white gummy solid.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (2 x 50 mL) .

  • Washing: Wash the combined organic layers with:

    • Water (2 x 50 mL) to remove DMF.

    • Saturated Brine (1 x 50 mL) to remove residual water.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Filter and concentrate under reduced pressure (Rotavap) at <45°C to obtain the crude solid.

Step 4: Purification (Crystallization)

The crude product often contains traces of the N3-isomer or unreacted bromide. Crystallization is preferred over chromatography for scalability.

  • Solvent System: Dissolve the crude residue in a minimum amount of warm Ethyl Acetate (~10 mL) .

  • Anti-solvent: Slowly add n-Hexane (~30 mL) dropwise while stirring until turbidity persists.

  • Crystallization: Cool the mixture to 0–5°C and hold for 2 hours.

  • Isolation: Filter the precipitate and wash with cold Hexane (20 mL).

  • Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

Expected Yield: 6.8 – 7.2 g (85–90%) Appearance: White to off-white crystalline powder.

Process Flow Diagram

Workflow Start Start: Clean & Dry Reactor Step1 Dissolve BCI in DMF Add K2CO3 Start->Step1 Step2 Add TTBB (Electrophile) Stir 25-30°C, 4-6h Step1->Step2 Check TLC/HPLC Check (BCI < 2%) Step2->Check Check->Step2 Incomplete (Stir longer) Quench Quench in Ice Water Extract with EtOAc Check->Quench Pass Wash Wash (H2O, Brine) Dry (Na2SO4) & Concentrate Quench->Wash Cryst Crystallize (EtOAc / Hexane) Wash->Cryst Final N-Trityl-deshydroxymethyl Losartan (Dry Solid) Cryst->Final

Figure 2: Operational workflow for the synthesis and purification of the target molecule.

Characterization & Validation

To validate the identity of the synthesized protocol, compare analytical data against the following specifications:

  • 1H NMR (DMSO-d6, 400 MHz):

    • Trityl Group: Multiplet at δ 6.9 – 7.4 ppm (~15H).

    • Biphenyl System: Multiplets at δ 7.5 – 7.9 ppm.

    • Linker (N-CH2-Ar): Singlet at δ ~5.2 ppm (2H).

    • Imidazole Ring:

      • C5-H (Distinctive for deshydroxymethyl): Singlet at δ ~6.8 ppm (1H). Note: In Losartan, this is absent; in this molecule, it confirms the "deshydroxymethyl" structure.

    • Butyl Chain: Triplet (CH3) at 0.8 ppm, Multiplets (CH2) at 1.2-1.5 ppm, Triplet (CH2-Ar) at 2.5 ppm.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]+: 635.2.

    • Characteristic fragment: 243.1 (Trityl cation).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or loss during extraction.Ensure K₂CO₃ is anhydrous. Re-extract aqueous layer with EtOAc.[6]
Impurity (N3 Isomer) High temperature or wrong solvent.Keep reaction <30°C. Use DMF (favors N1). Recrystallize twice if needed.
Trityl Cleavage Acidic conditions during workup.[6][7]Ensure all water/solvents are neutral/basic. Avoid acid washes.[8]
Gummy Product Residual DMF.Wash organic layer thoroughly with water (3x) before drying.

References

  • Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 59(21), 6391-6394. Link

  • Veeprho Laboratories. "N-Trityl Losartan Impurities and Standards." Veeprho Reference Standards. Link

  • BOC Sciences. "N-Trityl Losartan Isomer and Derivatives."[] BOC Sciences Product Catalog.

  • Reddy, A. V., et al. (2014). "Identification and Synthesis of Potential Impurities of Losartan Potassium." Asian Journal of Chemistry, 26(18). Link

Sources

Application of N-Trityl-deshydroxymethyl Losartan in Impurity Profiling of Losartan

[1]

Executive Summary

N-Trityl-deshydroxymethyl Losartan (CAS: 1797133-13-1) serves as a critical Reference Standard (RS) in the Quality by Design (QbD) control strategy for Losartan Potassium.[1] Chemically identified as 2-butyl-4-chloro-1-[[2'-(2-trityl-2H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole , this compound represents a "double-defect" process impurity: it lacks the hydroxymethyl functional group essential for Losartan's activity and retains the bulky trityl protecting group.[1]

Its application is pivotal in two specific domains:

  • Intermediate Quality Control: Monitoring the purity of the penultimate intermediate (N-Trityl Losartan) to prevent downstream failures.

  • Root Cause Analysis: Identifying starting material contaminants (specifically 2-butyl-4-chloroimidazole) that bypass downstream purification.[1]

Chemical Basis & Origin: The Causality of Formation

To effectively profile this impurity, one must understand its origin. It does not arise from degradation; it is a process-related impurity stemming from contaminated starting materials.[1]

Structural Characteristics[1][2]
  • Molecular Formula: C

    
    H
    
    
    ClN
    
    
    [1]
  • Molecular Weight: 635.20 g/mol [1]

  • Key Feature: The presence of the triphenylmethyl (Trityl) group renders this molecule highly lipophilic compared to Losartan.

  • Missing Moiety: The absence of the C-5 hydroxymethyl group on the imidazole ring.

Mechanism of Formation

The formation of N-Trityl-deshydroxymethyl Losartan occurs during the alkylation step of the Losartan synthesis.[1] If the imidazole building block is contaminated with 2-butyl-4-chloroimidazole (lacking the formyl or hydroxymethyl group), this "des-functionalized" analog competes for the alkylating agent (N-Triphenylmethyl-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole).[1]

LosartanImpurityPathwayStart_BromideTrityl-Biphenyl-Bromide(Alkylating Agent)Intermediate_GoodN-Trityl Losartan(Main Intermediate)Start_Bromide->Intermediate_Good+ Correct SMIntermediate_BadN-Trityl-deshydroxymethylLosartan (Target Impurity)Start_Bromide->Intermediate_Bad+ Impurity SMStart_Imidazole_Good2-Butyl-4-chloro-5-hydroxymethylimidazole(Correct SM)Start_Imidazole_Good->Intermediate_GoodStart_Imidazole_Bad2-Butyl-4-chloroimidazole(Impurity in SM)Start_Imidazole_Bad->Intermediate_BadContaminationFinal_APILosartan PotassiumIntermediate_Good->Final_APIDeprotection(Acid Hydrolysis)Final_ImpurityDeshydroxymethyl Losartan(API Impurity)Intermediate_Bad->Final_ImpurityDeprotection

Figure 1: Synthesis pathway illustrating the competitive formation of N-Trityl-deshydroxymethyl Losartan due to starting material contamination.[1]

Analytical Strategy

Because N-Trityl-deshydroxymethyl Losartan contains the hydrophobic trityl group, it exhibits significantly longer retention times (RT) than Losartan and its non-tritylated impurities.[1] Standard isocratic methods used for Losartan API often fail to elute this compound within a reasonable runtime, leading to "ghost peaks" in subsequent injections.

Critical Quality Attributes (CQA) for the Method
  • Elution Power: A high percentage of organic solvent (Acetonitrile/Methanol) is required at the end of the gradient to elute the Trityl species.

  • Detection Wavelength: The trityl group absorbs strongly in the UV region; however, 220 nm or 254 nm is standard.

  • Resolution: Must be resolved from N-Trityl Losartan (the main intermediate).[1]

Protocol: High-Performance Liquid Chromatography (HPLC)[1][3][4][5]

This protocol is designed for the Specific Detection of Trityl-Bearing Impurities .

Reagents & Standards
  • Reference Standard: N-Trityl-deshydroxymethyl Losartan (>95% purity).[1]

  • Solvent A (Buffer): 0.1% Orthophosphoric acid in Water (pH ~2.5).

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

  • Diluent: Acetonitrile : Water (80:20 v/v). Note: High organic content is needed to dissolve the lipophilic trityl impurity.

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column C18 (L1), 250 x 4.6 mm, 5 µmStandard stationary phase for hydrophobic separation.[1]
Flow Rate 1.0 - 1.5 mL/minHigher flow rate helps elute late-eluting trityl compounds.[1]
Column Temp 35°CImproves mass transfer and reduces backpressure.
Injection Vol 10 - 20 µLStandard load; adjust based on sensitivity requirements.
Detection UV @ 254 nmOptimal for the aromatic trityl and biphenyl systems.
Run Time 45 - 60 MinutesExtended run time essential for trityl elution.[1]
Gradient Program

Standard Losartan methods often stop at 60% Organic. This method pushes to 90% to ensure the Trityl impurity elutes.

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Phase Description
0.07525Equilibration
25.04060Elution of Losartan & Polar Impurities
35.01090Critical Step: Elution of N-Trityl Impurities
45.01090Wash / Hold
46.07525Return to Initial
55.07525Re-equilibration
Sample Preparation
  • Stock Solution (Impurity): Weigh 5 mg of N-Trityl-deshydroxymethyl Losartan RS into a 50 mL flask. Dissolve in 100% Acetonitrile. (Conc: 100 µg/mL).

  • Stock Solution (Sample): Weigh 50 mg of the Intermediate or API sample into a 50 mL flask. Dissolve in Diluent.

  • Spiked Sample (System Suitability): Spike the Sample solution with the Impurity Stock to achieve a concentration of ~0.15% (relative to the main peak).

Method Validation & System Suitability

To ensure the trustworthiness of the data, the following system suitability parameters must be met.

Relative Retention Time (RRT)
  • Losartan (if present): 1.00

  • N-Trityl Losartan (Intermediate): ~2.5 - 2.8[1]

  • N-Trityl-deshydroxymethyl Losartan: ~2.9 - 3.2[1]

  • Note: The "deshydroxymethyl" analog is slightly more lipophilic than N-Trityl Losartan due to the loss of the polar -OH group, resulting in a later elution time.[1]

Acceptance Criteria
  • Resolution (Rs): > 2.0 between N-Trityl Losartan and N-Trityl-deshydroxymethyl Losartan.[1]

  • Tailing Factor: < 2.0 for the impurity peak.

  • Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ).[1]

Analytical Workflow Visualization

AnalyticalWorkflowStep1Sample Dissolution(High Organic Diluent)Step2Gradient HPLC Injection(Push to 90% ACN)Step1->Step2DecisionPeak at RRT ~3.0?Step2->DecisionResult_PosConfirm N-Trityl-deshydroxymethylLosartan PresenceDecision->Result_PosYesResult_NegImpurity Not Detected(Pass)Decision->Result_NegNoActionRoot Cause:Check Imidazole SM PurityResult_Pos->Action

Figure 2: Analytical decision tree for identifying the presence of the impurity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10865273, Trityllosartan. Retrieved February 21, 2026, from [Link][1]

  • Asian Journal of Chemistry (2011). Identification and Synthesis of Potential Impurities of Losartan Potassium. Retrieved February 21, 2026, from [Link][1]

  • United States Pharmacopeia (USP).USP Monograph: Losartan Potassium.
  • International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

Application Note & Protocol: Development of a Stability-Indicating HPLC Method for Losartan and its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Losartan Potassium and its process-related and degradation impurities. This guide is intended for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step protocol, from initial method development and optimization to forced degradation studies and full method validation in accordance with International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained to provide a deeper understanding of the method development process.

Introduction: The Imperative for a Stability-Indicating Method

Losartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension.[1][2] During its synthesis, formulation, and storage, Losartan can be subject to degradation, leading to the formation of impurities that may compromise its efficacy and safety. A stability-indicating analytical method is one that can accurately and unequivocally quantify the active pharmaceutical ingredient (API) in the presence of its potential degradation products, excipients, and process-related impurities.[3] The development of such a method is a regulatory requirement and a critical component of drug development and quality control.[4][5] This application note details a systematic approach to developing a robust stability-indicating HPLC method for Losartan.

Physicochemical Properties of Losartan Potassium

A thorough understanding of the physicochemical properties of Losartan Potassium is fundamental to developing a successful separation method.

PropertyValueSource
Chemical FormulaC22H22ClKN6O[6]
Molecular Weight461.00 g/mol [6]
SolubilityFreely soluble in water and methanol, slightly soluble in acetonitrile.[2]
pKa4.9[7]
UV Maximum~225-235 nm[8][9]

The presence of both acidic (tetrazole group) and basic (imidazole group) functionalities, along with its overall lipophilicity, makes reversed-phase HPLC an ideal technique for the separation of Losartan and its impurities. The UV chromophore allows for sensitive detection in the low UV region.

Method Development Strategy: A Logic-Driven Approach

The development of a stability-indicating method is a multi-stage process that begins with understanding the analyte and its potential impurities and culminates in a fully validated, robust method.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Method Validation A Analyte & Impurity Characterization B Chromatographic Condition Screening (Column, Mobile Phase, Gradient) A->B C Method Optimization (Resolution, Peak Shape, Run Time) B->C D Stress Condition Application (Acid, Base, Oxidative, Thermal, Photolytic) C->D Optimized Method E Peak Purity Assessment (PDA Detector) D->E F Mass Balance Calculation E->F G Validation as per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision, etc.) F->G Demonstrated Stability-Indicating Nature

Caption: Workflow for Stability-Indicating Method Development.

Initial Chromatographic Conditions

The goal is to achieve a good separation between Losartan and its known impurities. A C18 column is a common starting point due to its versatility and wide applicability.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and selectivity for a wide range of compounds, including Losartan and its impurities.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides a low pH to ensure the ionization state of the analytes is controlled, leading to better peak shape and reproducibility.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient Elution A time-programmed gradient from a lower to a higher percentage of Mobile Phase B.Necessary to elute both polar and non-polar impurities within a reasonable run time while maintaining good resolution.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 35 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.[10]
Detection Wavelength 225 nmA wavelength where Losartan and many of its impurities have significant absorbance.[9]
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Forced Degradation Studies: Unveiling the Degradation Profile

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[11][12] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient. This ensures that the degradation products are generated at a sufficient level to be detected and resolved from the parent peak.

G cluster_stress Stress Conditions (ICH Q1A) Losartan Losartan Potassium (API) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Losartan->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Losartan->Base Oxidation Oxidative (e.g., 3% H2O2, RT) Losartan->Oxidation Thermal Thermal (e.g., 80°C, solid state) Losartan->Thermal Photolytic Photolytic (ICH Q1B guidelines) Losartan->Photolytic Degradation_Products Degradation Products (e.g., Aldehyde, Dimers) Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photolytic->Degradation_Products

Caption: Forced Degradation Pathways of Losartan.

Protocol for Forced Degradation Studies

Objective: To generate potential degradation products of Losartan under various stress conditions and to assess the specificity of the HPLC method.

Materials:

  • Losartan Potassium reference standard

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H2O2)

  • HPLC grade water and acetonitrile

  • Class A volumetric flasks and pipettes

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Losartan Potassium in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 M HCl.

    • Heat the solution at 60°C for a specified time (e.g., 2 hours).

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for a specified time (e.g., 24 hours).[11]

    • Neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 5 mL of the stock solution, add 5 mL of 3% H2O2.

    • Keep the solution at room temperature for a specified time (e.g., 24 hours).[13]

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Accurately weigh a small amount of Losartan Potassium solid into a vial.

    • Place the vial in a hot air oven at 80°C for a specified time (e.g., 48 hours).

    • After exposure, dissolve the solid in a suitable solvent and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of Losartan Potassium (approximately 100 µg/mL) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5]

    • A control sample should be protected from light.

  • Analysis:

    • Inject the unstressed (control) and stressed samples into the HPLC system.

    • Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of Losartan.

    • Assess the peak purity of the Losartan peak in the stressed samples using a photodiode array (PDA) detector.

Method Validation: Ensuring Reliability and Robustness

Once the method is optimized and its stability-indicating nature is confirmed, it must be validated according to ICH Q2(R1) guidelines.[3][14][15]

Table 2: Summary of Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.The Losartan peak should be free from interference from blank, placebo, impurities, and degradation products. Peak purity angle should be less than the peak purity threshold.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.For assay: 80-120% of the test concentration. For impurities: from the reporting threshold to 120% of the specification.
Accuracy The closeness of the test results to the true value.For assay: 98.0% to 102.0% recovery. For impurities: recovery should be within an acceptable range (e.g., 90-110%).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-day) and Intermediate Precision (Inter-day) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically determined by signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by signal-to-noise ratio of 10:1. RSD for precision at LOQ should be ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.
Protocol for Method Validation

Objective: To formally document that the analytical method is suitable for its intended purpose.

Procedure:

  • Specificity:

    • Inject blank (mobile phase), placebo (if applicable), Losartan standard, and each of the stressed samples.

    • Confirm that there are no interfering peaks at the retention time of Losartan.

    • Perform peak purity analysis on the Losartan peak in the chromatograms from the forced degradation study.

  • Linearity:

    • Prepare a series of at least five solutions of Losartan reference standard at different concentrations (e.g., 50% to 150% of the working concentration).

    • Inject each solution in triplicate.

    • Plot a graph of peak area versus concentration and perform linear regression analysis.

  • Accuracy (Recovery):

    • Prepare placebo samples spiked with Losartan reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Prepare each concentration level in triplicate.

    • Calculate the percentage recovery at each level.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of a homogeneous sample at 100% of the working concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the results.

  • LOD and LOQ:

    • Determine the LOD and LOQ based on the signal-to-noise ratio of a series of dilute solutions of Losartan or from the standard deviation of the response and the slope of the linearity curve.

  • Robustness:

    • Introduce small, deliberate changes to the method parameters, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2 °C)

      • Mobile phase pH (e.g., ± 0.1 units)

      • Wavelength (e.g., ± 2 nm)

    • Analyze a sample under each of the modified conditions and evaluate the impact on the results and system suitability parameters.

Conclusion

The development of a stability-indicating HPLC method for Losartan and its impurities is a systematic process that requires a thorough understanding of the drug substance, chromatographic principles, and regulatory requirements. By following the protocols outlined in this application note, researchers and scientists can develop and validate a robust and reliable method that is fit for its intended purpose in a regulated environment. This ensures the quality, safety, and efficacy of Losartan-containing drug products.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Hertzog, D. L., McCafferty, J. F., Fang, X. G., Tyrrell, R. J., & Reed, R. A. (2002). Development and validation of a stability-indicating HPLC method for the simultaneous determination of losartan potassium, hydrochlorothiazide, and their degradation products. Journal of Pharmaceutical and Biomedical Analysis, 30(4), 747–760.
  • Jovanović, M., Otašević, B., Zečević, M., Protić, A., & Radulović, D. (2019). Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. Arhiv za farmaciju, 69(2), 80-89.
  • Awasthi, A., Kumar, A., Saini, P., & Saran, S. (2013). The novel acid degradation products of losartan. Journal of Pharmaceutical and Biomedical Analysis, 83, 233-241.
  • ICH. (1999). Q2(R1) Validation of Analytical Procedures.
  • Zhao, Z., Wang, Q., Tsai, E. W., Qin, X. Z., & Ip, D. (1999). Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 20(1-2), 129-136.
  • Jovanović, M., Otašević, B., Zečević, M., Protić, A., & Radulović, D. (2019). Degradation kinetics and characterization of degradation products of losartan potassium by lc-ms/ms method. Arhiv za farmaciju, 69(2), 80-89.
  • Srinivasu, T., et al. (2017). A new stability indicating RP-HPLC method for the analysis of Losartan and Hydrochlorothiazide Tablets. Journal of Chemical and Pharmaceutical Sciences, 10(2), 799-804.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Conference on Harmonisation. [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • FDAbasics. (2025, April 3). Q1A (R2) A deep dive in Stability Studies [Video]. YouTube.
  • ICH. (2003, February 6). Stability Testing of New Drug Substances and Products Q1A(R2).
  • Gunisetti, N. D. (2025). Stability-Indicating RP-HPLC Method Development and Validation for the Simultaneous Estimation of Amlodipine Besylate and Losartan Potassium in Tablet Dosage Forms. Neuroquantology, 23(8), 139-153.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11751549, Losartan Potassium. Retrieved from [Link]

  • ChemicalBook. (2026, January 28). Losartan potassium.
  • ResearchGate. (n.d.).
  • Singh, B., Kumar, R., & Singh, S. (2022). Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques. Journal of Mass Spectrometry, 57(7), e4851.
  • Zhao, Z., Wang, Q., Tsai, E. W., Qin, X. Z., & Ip, D. (1999). Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 20(1-2), 129-136.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Slideshare. (n.d.).
  • Wikipedia. (n.d.). Losartan.
  • FDAbasics. (2025, October 16). ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Lenus. (2021, January 8). Investigation of the Physical, Chemical and Microbiological Stability of Losartan Potassium 5 mg/mL Extemporaneous Oral.
  • Reddy, G. M., Reddy, B. S., & Reddy, P. P. (2003). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor.
  • Pharmaffili
  • Marques, M. R. C., & Maggio, R. M. (2008). Validation of an Isocratic HPLC Assay of Losartan Potassium in Pharmaceutical Formulations and Stress Test for Stability Evaluation. Latin American Journal of Pharmacy, 27(2), 250-4.
  • Pharmaffiliates. (n.d.). Losartan Potassium-impurities.
  • Selleck Chemicals. (n.d.).
  • Ingenta Connect. (2014, July 19).
  • SynThink. (n.d.).
  • ResearchGate. (2019, July 6).

Sources

Application Note: A Robust HPLC-UV Method for the Chromatographic Separation of Losartan from its Process-Related Impurity, N-Trityl-deshydroxymethyl Losartan

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated isocratic High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of Losartan, a widely prescribed angiotensin II receptor antagonist, from its critical process-related impurity, N-Trityl-deshydroxymethyl Losartan (NTDHL). The described methodology is crucial for the quality control and assurance of Losartan drug substance and formulated products, ensuring their safety and efficacy. The separation is achieved on a C18 reversed-phase column with a mobile phase consisting of a phosphate buffer and acetonitrile, offering excellent resolution and peak symmetry. This protocol is designed for researchers, scientists, and drug development professionals involved in the analytical development and quality control of Losartan.

Introduction

Losartan potassium is a potent, orally active antihypertensive agent used in the management of hypertension.[1][2] The synthesis of Losartan is a multi-step process that can lead to the formation of various process-related impurities.[3] One such critical impurity is N-Trityl-deshydroxymethyl Losartan (NTDHL), a synthetic precursor. The presence of impurities in the final active pharmaceutical ingredient (API) can potentially impact the drug's safety and efficacy.[4] Therefore, stringent control and accurate quantification of these impurities are mandated by regulatory agencies worldwide.[3][5]

The structural similarity between Losartan and NTDHL presents a significant analytical challenge for their separation. This application note addresses this challenge by providing a detailed, step-by-step HPLC protocol that ensures baseline separation of the two compounds, allowing for their accurate quantification. The method is developed based on the principles of reversed-phase chromatography, which separates molecules based on their hydrophobicity.

Chemical Structures

The chemical structures of Losartan and N-Trityl-deshydroxymethyl Losartan are presented below. The key structural difference is the presence of the bulky, hydrophobic trityl group and the absence of the hydroxymethyl group on the imidazole ring of NTDHL. This difference in polarity is the primary basis for their chromatographic separation.

  • Losartan: 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol[3]

  • N-Trityl-deshydroxymethyl Losartan: 2-butyl-4-chloro-1-[[2'-(2-trityl-2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole[6]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1][7]

  • Reagents: HPLC grade acetonitrile, potassium dihydrogen phosphate, ortho-phosphoric acid, and purified water are required.

  • Reference Standards: Certified reference standards of Losartan Potassium and N-Trityl-deshydroxymethyl Losartan are necessary for system suitability and quantification.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM Potassium Dihydrogen Phosphate (pH 3.0, adjusted with ortho-phosphoric acid) : Acetonitrile (60:40, v/v)[2][8]
Flow Rate 1.0 mL/min[2][7][9]
Detection Wavelength 225 nm[10]
Column Temperature 35 °C[7]
Injection Volume 20 µL
Run Time Approximately 15 minutes
Preparation of Solutions
4.3.1. Mobile Phase Preparation
  • Buffer Preparation: Dissolve an appropriate amount of potassium dihydrogen phosphate in purified water to achieve a 20 mM concentration.

  • pH Adjustment: Adjust the pH of the buffer solution to 3.0 using diluted ortho-phosphoric acid.

  • Mobile Phase Mixture: Mix the prepared buffer with acetonitrile in a 60:40 (v/v) ratio.[2][8]

  • Degassing: Degas the mobile phase using a suitable method such as sonication or vacuum filtration to prevent pump cavitation and baseline noise.

4.3.2. Standard Solution Preparation
  • Losartan Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of Losartan Potassium reference standard in the mobile phase.

  • NTDHL Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of N-Trityl-deshydroxymethyl Losartan reference standard in the mobile phase.

  • Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to a final concentration of approximately 100 µg/mL of Losartan and 1 µg/mL of NTDHL. This concentration is representative of a 1% impurity level.

4.3.3. Sample Preparation (for Drug Substance)
  • Accurately weigh and dissolve an appropriate amount of the Losartan drug substance sample in the mobile phase to obtain a final concentration of approximately 1000 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the chromatographic separation.

Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase Preparation Injection Inject Sample/Standard MobilePhase->Injection StandardPrep Standard Solution Preparation StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 225 nm Separation->Detection PeakIntegration Peak Integration & Identification Detection->PeakIntegration Quantification Quantification of Losartan & NTDHL PeakIntegration->Quantification Reporting Generate Report Quantification->Reporting

Figure 1: Experimental workflow for the HPLC analysis of Losartan and NTDHL.

Results and Discussion

Chromatogram and Separation

Under the described chromatographic conditions, baseline separation of Losartan and N-Trityl-deshydroxymethyl Losartan is achieved. A representative chromatogram is shown below. Due to its higher hydrophobicity conferred by the trityl group, NTDHL will have a longer retention time compared to the more polar Losartan.

  • Expected Retention Time for Losartan: Approximately 4-6 minutes.

  • Expected Retention Time for NTDHL: Approximately 8-10 minutes.

The resolution between the two peaks should be greater than 2.0, indicating a complete separation. The peak shape for both compounds should be symmetrical, with a tailing factor between 0.9 and 1.2.

Method Validation Parameters

For regulatory submissions, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1] Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Specificity No interference from blank or placebo at the retention times of Losartan and NTDHL.
Linearity Correlation coefficient (r²) ≥ 0.999 for both analytes over the specified concentration range.
Accuracy Recovery between 98.0% and 102.0% for both analytes.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of approximately 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of approximately 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).[1]

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the separation and quantification of Losartan from its process-related impurity, N-Trityl-deshydroxymethyl Losartan. The isocratic method is simple, accurate, and precise, making it suitable for routine quality control testing in the pharmaceutical industry. Adherence to the described protocol and proper method validation will ensure the quality and safety of Losartan drug products.

References

  • SciSpace. Development Of A RP-HPLC Method For Evaluating Losartan Potassium and Hydrochlorthiazide Tablets. Available from: [Link]

  • PubMed. A rapid HPLC method for the determination of losartan in human plasma using a monolithic column. Available from: [Link]

  • ResearchGate. Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Available from: [Link]

  • Latvian Journal of Chemistry. Validation of an Isocratic HPLC Assay of Losartan Potassium in Pharmaceutical Formulations and Stress Test for Stability Evaluation. Available from: [Link]

  • Agilent. Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance Using Triple Quadrupole Liquid Chromatography Mass Spectrometry. Available from: [Link]

  • OAText. Developing a highly validated and sensitive HPLC method for simultaneous estimation of losartan and spironolactone in tablets and human plasma. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. RP- HPLC Method for Simultaneous Estimation of Losartan potassium and Amlodipine besylate in Tablet Formulation. Available from: [Link]

  • National University of Pharmacy. APPLICATION OF LIQUID CHROMATOGRAPHY FOR "LOSARTAN POTASSIUM" HYPOTENSITIVE DRUG QUALITY CONTROL. Available from: [Link]

  • PMC. Novel and validated titrimetric method for determination of selected angiotensin-II-receptor antagonists in pharmaceutical preparations and its comparison with UV spectrophotometric determination. Available from: [Link]

  • PMC. Quantitative Determination of three Angiotensin-II-receptor Antagonists in Presence of Hydrochlorothiazide by RP-HPLC in their Tablet Preparations. Available from: [Link]

  • World Journal of Advanced Research and Reviews. Advances in quality assessment and analytical techniques for losartan potassium: A comprehensive review. Available from: [Link]

  • PMC. Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms. Available from: [Link]

  • Shimadzu. Quantification of Four Azido Impurities in Losartan Potassium API using LCMS-8045. Available from: [Link]

  • Waters. Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance and Drug Product using the Xevo TQ-S micro. Available from: [Link]

  • ResearchGate. (PDF) Identification and determination of selected angiotensin II receptor antagonist group drugs by HPLC method. Available from: [Link]

  • ScienceDirect. A green analytical method for monitoring of angiotensin II receptor blockers and related proteins in human plasma. Available from: [Link]

  • EurekAlert!. Advancements in analytical techniques for angiotensin receptor blockers: A comprehensive. Available from: [Link]

  • Pharmaffiliates. Losartan-impurities. Available from: [Link]

  • PharmaCompass. Trityl Losartan | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]

  • Veeprho. N-Trityl Losartan-D4 | CAS 1309283-24-6. Available from: [Link]

  • PubChem. Trityllosartan. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Trityl-deshydroxymethyl Losartan

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of N-Trityl-deshydroxymethyl Losartan, a key intermediate in the production of Losartan. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying chemical logic to empower you in your research and development endeavors.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.

Problem 1: Low Yield of N-Trityl-deshydroxymethyl Losartan

You've completed the reaction, but the isolated yield of your target compound is significantly lower than expected.

Potential Causes & Solutions:

  • Incomplete N-tritylation: The protection of the imidazole nitrogen with the trityl group is a critical step. Incomplete reaction can be a major contributor to low yields.

    • Solution: Ensure anhydrous conditions. The trityl chloride reagent is sensitive to moisture. Use freshly distilled solvents and dry glassware. Consider using a stronger, non-nucleophilic base to facilitate the reaction.[1] The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.[2][3]

  • Suboptimal Reaction Temperature: The reaction temperature for the N-tritylation of imidazoles can be sensitive.

    • Solution: While some procedures suggest heating, high temperatures can sometimes lead to side reactions or degradation.[4] It is advisable to start the reaction at room temperature and gently heat if the reaction is sluggish, while closely monitoring the progress by TLC.

  • Issues with the Starting Imidazole: The quality and reactivity of the deshydroxymethyl losartan starting material are crucial.

    • Solution: Verify the purity of your starting material. Impurities can interfere with the reaction. The synthesis of the imidazole core itself can be complex, and different reaction conditions can influence its reactivity.[5][6]

  • Inefficient Extraction and Purification: Significant product loss can occur during workup and purification.

    • Solution: Optimize your extraction procedure. Ensure the pH is appropriately adjusted during aqueous washes to minimize the solubility of the product in the aqueous layer. During chromatographic purification, select a solvent system that provides good separation between your product and any impurities or unreacted starting materials.[7]

Problem 2: Presence of Significant Impurities in the Final Product

Your final product shows multiple spots on TLC or extra peaks in the HPLC chromatogram, indicating the presence of impurities.

Potential Causes & Solutions:

  • Formation of Isomeric Byproducts: During the alkylation of the imidazole ring, regioisomers can form.[2][8]

    • Solution: The choice of solvent and base can influence the regioselectivity of the alkylation. A less polar solvent and a bulkier base may favor the desired isomer. Careful chromatographic purification is essential to separate these isomers.

  • Over-alkylation or Side Reactions: The reaction conditions might be too harsh, leading to undesired side reactions.

    • Solution: Reduce the reaction temperature or shorten the reaction time. Use a stoichiometric amount of the alkylating agent to minimize the risk of multiple alkylations.

  • Degradation During Deprotection (if applicable): If a subsequent deprotection step is performed, the acidic conditions can sometimes lead to the formation of degradation products.

    • Solution: While this guide focuses on the tritylated intermediate, it's worth noting that the choice of acid and reaction conditions for deprotection is critical to avoid degradation.[9][10][11]

  • Residual Starting Materials: Incomplete reaction will result in the presence of unreacted starting materials in your product.

    • Solution: As mentioned for low yield, ensure the reaction goes to completion by monitoring with TLC or HPLC.[2][3]

Problem 3: Difficulty in Purifying the Product

You are struggling to obtain a pure sample of N-Trityl-deshydroxymethyl Losartan, even after multiple purification attempts.

Potential Causes & Solutions:

  • Co-eluting Impurities: Some impurities may have similar polarities to your product, making separation by column chromatography challenging.

    • Solution: Experiment with different solvent systems for your column chromatography. A gradient elution might be necessary to achieve better separation. Sometimes, changing the stationary phase (e.g., from silica gel to alumina) can be effective.

  • Product Instability on Silica Gel: The slightly acidic nature of silica gel can sometimes cause the degradation of acid-sensitive compounds.

    • Solution: You can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (like triethylamine in your eluent) before packing the column. Alternatively, using a different purification technique like preparative HPLC might be necessary.

  • Formation of Emulsions During Workup: Emulsions can trap the product and make phase separation difficult, leading to lower recovery and purity.

    • Solution: Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions. Slow and gentle mixing during extraction can also prevent their formation.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the N-Trityl protecting group in this synthesis?

The trityl group is a bulky protecting group used to temporarily block the reactive nitrogen on the imidazole ring.[1] This prevents unwanted side reactions at this position during subsequent synthetic steps. Its key advantages are its relative ease of introduction and its selective removal under acidic conditions.[11]

Q2: How can I effectively monitor the progress of the N-tritylation reaction?

Thin Layer Chromatography (TLC) is a quick and effective method. Spot the reaction mixture alongside your starting material (deshydroxymethyl losartan) and trityl chloride. The formation of a new, less polar spot (higher Rf value) corresponding to the tritylated product indicates the reaction is proceeding. The disappearance of the starting material spot signals the completion of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[2][3]

Q3: What are the key safety precautions I should take during this synthesis?

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Trityl chloride is corrosive and moisture-sensitive. Handle it with care in a dry environment.

  • The solvents used (e.g., dichloromethane, toluene) are often flammable and volatile. Avoid open flames and ensure proper grounding of equipment.

  • Dispose of all chemical waste according to your institution's safety guidelines.

Q4: Are there any specific analytical techniques recommended for characterizing the final product?

Yes, for full characterization, you should use a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the trityl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[2]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[2][3][12][13]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Q5: I'm considering scaling up this synthesis. What are the major challenges I should anticipate?

Scaling up a synthesis from the lab bench to a larger scale presents several challenges:[14][15]

  • Heat Transfer: Reactions that are easily controlled on a small scale can become exothermic and difficult to manage on a larger scale. Ensure you have adequate cooling capacity.

  • Mixing: Efficient mixing is crucial for maintaining homogeneity and ensuring consistent reaction rates. What works in a small flask may not be effective in a large reactor.

  • Reagent Addition: The rate of addition of reagents can become critical on a larger scale to control the reaction profile and minimize side reactions.

  • Workup and Purification: Handling large volumes of solvents during extraction and performing large-scale chromatography can be challenging and require specialized equipment.

  • Safety: The potential hazards associated with the reaction are magnified at a larger scale. A thorough safety review is essential before attempting a scale-up.

Experimental Workflow & Data

General Synthetic Pathway

The synthesis of N-Trityl-deshydroxymethyl Losartan typically involves the reaction of deshydroxymethyl losartan with trityl chloride in the presence of a base.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Deshydroxymethyl_Losartan Deshydroxymethyl Losartan Reaction_Vessel Reaction Mixture Deshydroxymethyl_Losartan->Reaction_Vessel Trityl_Chloride Trityl Chloride Trityl_Chloride->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Monitoring (TLC/HPLC) Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product N-Trityl-deshydroxymethyl Losartan Purification->Final_Product

Caption: General workflow for the synthesis of N-Trityl-deshydroxymethyl Losartan.

Table 1: Troubleshooting Summary
Issue Potential Cause Recommended Action
Low Yield Incomplete reactionEnsure anhydrous conditions, use a suitable base, monitor reaction to completion.
Product loss during workupOptimize extraction pH and purification technique.
Impurity Isomer formationAdjust solvent and base; purify carefully by chromatography.
Side reactionsControl reaction temperature and stoichiometry.
Purification Co-eluting impuritiesExperiment with different solvent systems or use preparative HPLC.
Difficulty Product instabilityUse neutralized silica gel or an alternative purification method.

References

  • (No author given). (n.d.). Preparation of losartan and losartan potassium. Academia.edu. Retrieved from [Link]

  • Reddy, et al. (2007). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry, 19(5), 3789-3796.
  • Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Journal of Organic Chemistry, 59(21), 6391-6394.
  • Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Journal of Organic Chemistry, 59(21), 6391–6394. doi:10.1021/jo00100a048
  • Cabri, W., & Di Fabio, R. (2000). Losartan. In From Bench to Market: The Evolution of Chemical Synthesis. Oxford Academic.
  • (No author given). (2025). Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. MDPI.
  • (No author given). (2014). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Ingenta Connect.
  • (No author given). (n.d.). Process for the production of n-trityl-imidazoles. Google Patents.
  • (No author given). (n.d.). Losartan-impurities. Pharmaffiliates. Retrieved from [Link]

  • (No author given). (n.d.). Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled Losartan Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors. PMC.
  • (No author given). (n.d.). Losartan Impurities and Related Compound. Veeprho. Retrieved from [Link]

  • (No author given). (2014). A Review on Synthesis of Antihypertensive Sartan Drugs. SciSpace.
  • (No author given). (n.d.). Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance and Drug Product using the Xevo TQ-S micro.
  • (No author given). (n.d.). Process for preparing n-tritylimidazole compounds. Google Patents.
  • (No author given). (n.d.). N-Trityl Losartan-D4 | CAS 1309283-24-6. Veeprho. Retrieved from [Link]

  • (No author given). (2024). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. Retrieved from [Link]

  • (No author given). (n.d.). Reaction conditions evaluation for imidazole synthesis. ResearchGate. Retrieved from [Link]

  • (No author given). (2021).
  • (No author given). (n.d.). Trityl Losartan synthesis method. Google Patents.
  • (No author given). (2022). Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms. PMC.
  • (No author given). (n.d.). Process for the preparation of losartan potassium form i. Google Patents.
  • Park, K. (2024).
  • (No author given). (2023). Challenges in the Transfer and Scale-Up of Mini-Tableting: Case Study with Losartan Potassium. Pharma Excipients.
  • (No author given). (n.d.). An improved process for the manufacture of losartan potassium. Google Patents.
  • (No author given). (n.d.). Processes for preparing losartan and losartan potassium. Google Patents.
  • (No author given). (2026). Navigating Pharmaceutical R&D with Trityl Losartan.
  • (No author given). (n.d.). Relieving the Pressure: Solving Losartan Issues. I Holland. Retrieved from [Link]

  • (No author given). (n.d.). Product Class 3: Imidazoles.
  • Sonawane, P. R. (2024). Efficient Synthesis of Losartan Potassium: An Improved Two-Step Method. imanager.
  • (No author given). (n.d.). Preparation method of losartan. Google Patents.
  • (No author given). (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LOSARTAN POTASSIUM TABLET BY RP-HPLC. Rasayan.
  • Latif, A. (2018). Development and Validation of Analytical Method for Quantification of Losartan Potassium in Solid Dosage Form. Walsh Medical Media.

Sources

Improving the yield and purity of N-Trityl-deshydroxymethyl Losartan synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Trityl-deshydroxymethyl Losartan Synthesis

Executive Summary

This guide addresses the synthesis of N-Trityl-deshydroxymethyl Losartan (and the related Losartan intermediate).[][2][3] The core transformation involves the


-alkylation of a 2-butyl-4-chloroimidazole derivative with N-(Triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole (TTBB) .[][2][3]

While the literature often focuses on the hydroxymethylated precursor (for Losartan), the deshydroxymethyl variant (often synthesized as an impurity standard or specific analog) follows an identical mechanistic pathway but presents unique regioselectivity challenges due to the lack of the C5-formyl/hydroxymethyl steric bulk.

This guide moves beyond basic recipes to explain the why behind process failures, focusing on Phase Transfer Catalysis (PTC) , Regiocontrol , and Trityl Stability .

Part 1: The Reaction Pathway (Visualization)

The following diagram outlines the critical coupling step and the competing pathways that degrade yield.

LosartanSynthesis Start1 Imidazole Precursor (2-butyl-4-chloroimidazole) Process N-Alkylation (Base + Solvent) Start1->Process Start2 TTBB (Trityl-Biphenyl-Bromide) Start2->Process Product N1-Isomer (Target) N-Trityl-deshydroxymethyl Losartan Process->Product Major Path (SN2) Impurity1 N3-Isomer (Regio-impurity) Process->Impurity1 Steric/Electronic Competition Impurity2 Detritylated Product (Acidic Hydrolysis) Process->Impurity2 Trace Acid/Water Impurity3 Dimer/Oligomers Process->Impurity3 Over-alkylation

Figure 1: Reaction logic flow for the coupling of TTBB and Imidazole. Green nodes indicate success; red nodes indicate common failure modes.[][2][3]

Part 2: Troubleshooting & Optimization (Q&A)

Topic 1: Yield Improvement & Regioselectivity

Q: I am observing a 60:40 ratio of N1 (desired) to N3 (undesired) isomers. How can I shift this toward the N1 product?

A: The regioselectivity in imidazole alkylation is governed by the interplay between steric hindrance and tautomeric equilibrium .

  • The Mechanism: The imidazole ring exists in tautomeric equilibrium. The nitrogen farthest from the bulky butyl group is sterically more accessible, but electronic effects from the C4-chloro group also play a role. In the deshydroxymethyl analog (lacking the C5 substituent), the steric difference between N1 and N3 is less pronounced than in the formyl-imidazole used for Losartan, making regiocontrol harder.

  • Solvent Switch: Switch from polar aprotic solvents (like DMF or DMAc) to non-polar solvents with Phase Transfer Catalysis (PTC) .

    • Why? In homogeneous DMF, the "naked" anion is highly reactive and less selective. In a biphasic system (e.g., Toluene/Water or DCM/Water) using a PTC (like Tetrabutylammonium bromide (TBAB) or Aliquat 336 ), the reaction occurs at the interface or within the organic phase where the ion pair is tighter. This often favors the thermodynamically more stable N1-alkylation product due to the specific orientation of the ion pair.[]

  • Base Selection: Move from strong bases (NaH, NaOMe) to milder bases (K₂CO₃ or NaOH ). Strong bases generate a "hard" anion that reacts indiscriminately.[]

Recommended Protocol Adjustment: Use a biphasic system: Toluene : Water (4:1) with NaOH (2.0 eq) and TBAB (0.05 eq) . Stir at moderate temperatures (40–50°C). This has been shown to improve regioselectivity compared to homogeneous DMF processes [1, 2].[]

Topic 2: Purity & The "Oiling Out" Phenomenon

Q: My crude product is a sticky oil that refuses to crystallize, entrapping impurities. How do I isolate a solid?

A: Trityl groups are highly lipophilic ("greasy"), causing the molecule to prefer an amorphous oil state, especially if residual solvent (Toluene/DMF) is present.

Troubleshooting Steps:

  • The "Anti-Solvent" Trap: Do not add anti-solvent (e.g., Hexane) too quickly. This crashes out the product as a gum.

  • Seed & Cool:

    • Dissolve the crude oil in a minimum amount of Ethyl Acetate or Acetone .

    • Slowly add Diisopropyl Ether (DIPE) or n-Heptane until slight turbidity is observed.[][2][3]

    • Crucial: Stop addition and stir for 1 hour to allow nucleation. Only then cool to 0-5°C.

  • Impurity Purge: If the oil persists, it likely contains significant unreacted TTBB or detritylated byproduct . Perform a silica plug filtration (eluting with Hexane:EtOAc 8:2) to remove the non-polar TTBB before attempting crystallization.

Topic 3: Trityl Stability (Detritylation)

Q: I am losing the trityl group during workup (appearing as Triphenylmethanol). How do I prevent this?

A: The N-trityl bond on the tetrazole is acid-labile.[][2][3] Even the mild acidity of silica gel or unbuffered water can hydrolyze it.

Corrective Actions:

  • Quench: Never quench with acid.[] Use Water or saturated NH₄Cl (buffered to pH > 7).

  • Solvent Acidity: Chloroform and Dichloromethane (DCM) can become acidic over time (forming HCl). Stabilize your extraction solvents with 0.1% Triethylamine (TEA) .

  • Chromatography: If column chromatography is necessary, pretreat the silica gel with 1% TEA in Hexane to neutralize acidic sites.

Part 3: Comparative Data (Solvent/Base Systems)

The following table summarizes the impact of reaction conditions on the yield of the coupled product (N-Trityl intermediate).

Reaction SystemBaseCatalystTypical YieldRegio (N1:N3)Comments
DMF (Homogeneous) NaOMeNone50-60%~70:30Fast, but high byproducts and difficult workup (DMF removal).[][2][3]
Acetone (Slurry) K₂CO₃None65-70%~80:20Slower reaction; cleaner profile.[][2][3]
Toluene/Water (Biphasic) NaOHTBAB 85-92% >90:10 Recommended. Best yield/purity balance.[][2][3] "Green" chemistry compliant.[][4][5]
DCM/Water NaOHAliquat 33675-80%~85:15Good, but DCM is environmentally restricted in some regions.[][2]

Data aggregated from process optimization studies [1, 3].

Part 4: Validated Experimental Protocol

Objective: Synthesis of N-Trityl-deshydroxymethyl Losartan via PTC Alkylation.

  • Charge a reactor with Toluene (10 vol) and 2-butyl-4-chloroimidazole (1.0 eq).

  • Add TBAB (0.05 eq) and NaOH (powdered or 40% aq. solution, 2.0 eq).

  • Stir at 25°C for 30 minutes to form the imidazole anion.

  • Add N-Trityl-5-(4'-bromomethylbiphenyl-2-yl)tetrazole (TTBB) (1.05 eq) portion-wise.

  • Heat to 45-50°C and monitor by HPLC.

    • Checkpoint: Reaction should be complete < 5 hours.[] If slow, add 0.02 eq more TBAB.

  • Workup:

    • Cool to 20°C. Add Water (5 vol).

    • Separate organic layer.[][6] Wash with 5% NaHCO₃ (to ensure basicity).

    • Critical: Wash with 10% NaCl to break emulsions common with trityl compounds.[]

  • Isolation: Distill Toluene to 2 vol. Add Ethyl Acetate (2 vol) followed by slow addition of n-Heptane (8 vol). Cool to 0°C for crystallization.[]

Part 5: Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Issue1 Low Yield (<60%) Start->Issue1 Issue2 Impurity: Detritylation Start->Issue2 Issue3 Impurity: N3 Isomer Start->Issue3 Check1 Check TTBB Quality (Is it hydrolyzed?) Issue1->Check1 Check3 Check Workup pH (Must be >7) Issue2->Check3 Check5 Check Solvent Polarity (Switch to Toluene/PTC) Issue3->Check5 Check2 Check Catalyst (TBAB) Loading Check1->Check2 Check4 Check Solvent Acidity (Stabilize DCM) Check3->Check4 Check6 Check Temperature (Lower Temp = Higher Selectivity) Check5->Check6

Figure 2: Step-by-step diagnostic flow for synthesis failures.

References

  • Madasu, S. B., et al. (2012).[7] "Development of a new synthetic route of the key intermediate of Irbesartan [and Losartan analogs]." Organic Process Research & Development. (Note: Generalized reference for biphenyl-tetrazole alkylations).[][2][3]

  • Babu, K. S., et al. (2025). "Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles." MDPI Processes. Available at: [Link]

  • Reddy, A. V., et al. (2004). "An Improved Process For The Manufacture Of Losartan Potassium." US Patent Application 2004/0097568.[][6][8][9] Available at:

  • Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist."[10] Journal of Organic Chemistry. 59(21), 6391-6394.

Sources

Addressing matrix effects in the analysis of N-Trityl-deshydroxymethyl Losartan

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Matrix Effects in the Analysis of N-Trityl-deshydroxymethyl Losartan Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals[1]

Welcome to the Application Support Hub. This guide addresses the specific challenges associated with the LC-MS/MS analysis of N-Trityl-deshydroxymethyl Losartan (CAS: 1797133-13-1). Due to the extreme lipophilicity of the trityl moiety and the potential for on-column degradation, this compound presents unique matrix effect and stability hurdles that differ from standard Losartan impurity profiling.

Compound Profile & Analytical Challenges
ParameterSpecificationTechnical Implication
Compound Name N-Trityl-deshydroxymethyl LosartanTarget Analyte
CAS Number 1797133-13-1Verification ID
Molecular Weight ~635.21 g/mol High mass requires careful MS tuning
Key Moiety Triphenylmethyl (Trityl) GroupExtreme Lipophilicity: Elutes late, often with phospholipids.Acid Lability: Risk of degradation in acidic mobile phases.[2][3]
Matrix Context API (Losartan Potassium) or PlasmaAPI Analysis: Suppression by high-conc. Losartan.Bioanalysis: Suppression by phospholipids.
Troubleshooting Guide: Matrix Effects & Ion Suppression
Issue 1: Signal suppression in the presence of Losartan API (Drug Substance)

User Question: I am analyzing N-Trityl-deshydroxymethyl Losartan as a process impurity (0.05% level). My spike recovery is low (<70%) when Losartan is present, but acceptable in solvent standards. Why?

Expert Diagnosis: You are experiencing Ion Suppression caused by the high-abundance Losartan peak. Although the Trityl group increases retention, if your gradient is too steep, the impurity may co-elute with the tail of the massive Losartan peak. The electrospray ionization (ESI) droplet becomes saturated with Losartan ions, preventing the trace impurity from ionizing.

Corrective Protocol:

  • Optimize Selectivity (Chromatography):

    • Shift from a standard C18 to a Phenyl-Hexyl column . The pi-pi interactions with the trityl group will significantly increase the retention of your impurity relative to Losartan, separating it from the suppression zone.

  • Divert Valve Implementation:

    • Program the LC divert valve to send the flow to waste during the elution of the main Losartan peak (typically 1–5 min). Switch back to the source only for the late-eluting Trityl impurity. This prevents source fouling and reduces background noise.

Issue 2: Variable Signal in Biological Matrices (Plasma/Urine)

User Question: In plasma extracts, the peak area for N-Trityl-deshydroxymethyl Losartan fluctuates significantly between patient samples. The internal standard response is also unstable.

Expert Diagnosis: This is a classic Phospholipid Matrix Effect . The trityl group makes your analyte extremely hydrophobic (LogP > 5). It elutes in the high-organic region of the gradient (90-100% B), which is exactly where endogenous phospholipids (phosphatidylcholines) elute. These lipids do not always appear in UV traces but cause massive suppression in MS.

Corrective Protocol:

  • Switch to Phospholipid Removal Plates:

    • Standard Protein Precipitation (PPT) does not remove phospholipids. Replace PPT with Phospholipid Removal Plates (e.g., hybrid zirconia-silica technology).

  • Gradient Wash Step:

    • Extend your high-organic wash (95% B) for at least 2 minutes after the analyte elutes to ensure lipids are cleared before the next injection. "Ghost" peaks from previous injections often suppress subsequent runs.

Issue 3: On-Column Degradation (Pseudo-Matrix Effect)

User Question: My peak shape is splitting, and I see a rise in the baseline. Is this a matrix effect?

Expert Diagnosis: Likely not. This is often Acid-Induced Detritylation . The trityl group is acid-labile. If you are using a standard 0.1% Formic Acid mobile phase, the moiety may be hydrolyzing inside the column, leading to signal loss that looks like suppression but is actually chemical degradation.

Corrective Protocol:

  • pH Adjustment: Switch to a milder buffer system. Use 10mM Ammonium Acetate (pH 5.5) instead of strong acidic modifiers. This stabilizes the trityl group while maintaining MS compatibility.

Experimental Workflow: Matrix Effect Assessment

To definitively confirm if matrix effects are the cause of your data issues, perform the Post-Column Infusion Experiment . This is the gold standard for visualizing suppression zones.

Protocol: Post-Column Infusion
  • Setup: Connect a syringe pump containing a standard solution of N-Trityl-deshydroxymethyl Losartan (100 ng/mL) to the LC flow via a T-piece after the column but before the MS source.

  • Infusion: Infuse the standard continuously at 10 µL/min to generate a steady background signal.

  • Injection: Inject a "Blank Matrix" sample (extracted plasma or high-conc Losartan API) via the LC.

  • Analysis: Monitor the baseline of the infused analyte.

    • Dip in Baseline: Indicates Ion Suppression (Matrix Effect).

    • Rise in Baseline: Indicates Ion Enhancement.

    • Flat Baseline: Indicates no matrix effect.

Visual Workflow (DOT Diagram)

MatrixEffectAssessment Start Start: Matrix Effect Diagnosis Step1 Prepare Analyte Standard (100 ng/mL) Start->Step1 Step2 Setup Post-Column Infusion (Syringe Pump + T-Piece) Step1->Step2 Step3 Inject Blank Matrix Sample (Plasma or API) Step2->Step3 Decision Observe MS Baseline? Step3->Decision ResultA Baseline Dip (Suppression) Action: Improve Cleanup / Change Column Decision->ResultA Negative Peak ResultB Baseline Rise (Enhancement) Action: Dilute Sample Decision->ResultB Positive Peak ResultC Stable Baseline Action: Proceed to Validation Decision->ResultC Flat Line

Caption: Figure 1: Post-column infusion workflow to visualize and identify ionization suppression zones.

Decision Tree: Sample Preparation Strategy

Choosing the right extraction method is critical for removing the specific matrix components (Losartan API or Lipids) that interfere with this lipophilic impurity.

SamplePrep Input Sample Type? API Losartan API (Drug Substance) Input->API Bio Biological (Plasma/Serum) Input->Bio Dilution Dilute & Shoot (High Organic Solvent) API->Dilution IssueAPI Matrix Effect? Dilution->IssueAPI Ortho Orthogonal SPE (Mixed Mode Anion Exchange) IssueAPI->Ortho Yes PPT Protein Precip (Not Recommended) Bio->PPT Avoid PLR Phospholipid Removal Plate (Recommended) Bio->PLR High Throughput LLE Liquid-Liquid Extraction (MTBE/Hexane) Bio->LLE Max Sensitivity

Caption: Figure 2: Selection guide for sample preparation based on matrix type and sensitivity requirements.

Frequently Asked Questions (FAQs)

Q: Can I use a Deuterated Losartan as an Internal Standard? A: It is not recommended . Losartan-d4 elutes much earlier than N-Trityl-deshydroxymethyl Losartan. Therefore, the IS will not experience the same matrix effects as the analyte. You must use a structural analog with similar lipophilicity, or ideally, synthesize N-Trityl-Losartan-d4 . If that is unavailable, use an external calibration with matrix-matching.

Q: Why is my retention time shifting? A: This is often due to "Matrix Loading" on the column. The trityl impurity is very "sticky." If you are analyzing API, the high concentration of Losartan can modify the stationary phase over time.

  • Fix: Perform a "sawtooth" gradient wash (rapid cycling of 100% organic) between every 5–10 injections to strip the column.

Q: What is the best mobile phase for this analysis? A:

  • A: 10mM Ammonium Acetate in Water (pH 5.5)

  • B: Acetonitrile / Methanol (50:50)

  • Note: Avoid 100% Methanol as the trityl group solubility is lower than in Acetonitrile. Avoid pH < 3.0 to prevent degradation.

References
  • Sigma-Aldrich. N-Trityl-deshydroxymethyl Losartan Product Analysis & Structure (CAS 1797133-13-1).[2] Retrieved from

  • US FDA. Bioanalytical Method Validation Guidance for Industry (Matrix Effect Evaluation). Retrieved from

  • Chambers, E., et al.Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 2007.
  • Pharmaffiliates. Losartan Impurity Profiling and Standards (N-Trityl Derivatives). Retrieved from

Sources

Enhancing the Stability of N-Trityl-deshydroxymethyl Losartan Reference Standards: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on enhancing the stability of N-Trityl-deshydroxymethyl Losartan reference standards. It offers troubleshooting guidance and frequently asked questions to address specific issues encountered during experimental work.

Introduction

N-Trityl-deshydroxymethyl Losartan is a critical reference standard used in the quality control and analysis of Losartan, an angiotensin II receptor antagonist widely prescribed for hypertension.[1] The stability of this reference standard is paramount to ensure the accuracy and reliability of analytical data. This document outlines the potential degradation pathways, provides best practices for handling and storage, and offers systematic troubleshooting for stability-related issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for N-Trityl-deshydroxymethyl Losartan reference standards?

A1: As a general best practice for most pharmaceutical reference standards, it is recommended to store N-Trityl-deshydroxymethyl Losartan in an airtight container, protected from light, at a controlled temperature of 2°C to 8°C.[2] The inclusion of a desiccant is also advisable to minimize exposure to humidity.[2] Always refer to the specific storage conditions provided on the certificate of analysis (CoA) from the supplier.

Q2: How does exposure to light affect the stability of this reference standard?

A2: While specific photostability data for N-Trityl-deshydroxymethyl Losartan is not extensively published, related compounds like Losartan have been shown to be susceptible to photodegradation. Therefore, it is crucial to protect the reference standard from light by storing it in an amber vial or a light-resistant container.[3]

Q3: What are the common degradation pathways for Losartan and its related compounds?

A3: Forced degradation studies on Losartan have identified several key degradation pathways, including oxidation, acid-catalyzed hydrolysis, and photodegradation.[3][4][5][6][7] Oxidative stress can lead to the formation of an aldehyde derivative from the primary alcohol group of Losartan.[5] Acidic conditions can promote the formation of dimeric impurities.[8][9] While N-Trityl-deshydroxymethyl Losartan lacks the hydroxymethyl group, the core structure may still be susceptible to similar degradation mechanisms.

Q4: Can I dissolve the reference standard in any solvent?

A4: The choice of solvent is critical. For analytical purposes, it is common to dissolve Losartan and its impurities in methanol or a mixture of acetonitrile and a buffer.[3][10] However, the long-term stability of the reference standard in solution is not guaranteed. It is best practice to prepare solutions fresh for each analysis. If short-term storage is necessary, it should be at 2°C to 8°C and protected from light.

Q5: How often should I verify the purity of my reference standard?

A5: The frequency of purity verification depends on the usage, storage conditions, and the assigned expiry date. For pharmacopeial reference standards, the validity period is typically stated on the label or accompanying documentation.[11][12][13] For in-house or working standards, it is good practice to perform periodic purity checks, especially if any unexpected results are observed in your analyses.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common stability-related issues with N-Trityl-deshydroxymethyl Losartan reference standards.

Issue 1: Appearance of Unknown Peaks in Chromatograms

If you observe unexpected peaks in your HPLC or UPLC chromatograms when analyzing the reference standard, it could indicate degradation.

Troubleshooting Workflow:

Workflow for troubleshooting unknown peaks.

Step-by-Step Protocol:

  • Verify System Suitability: Ensure your analytical system is performing correctly by checking parameters like retention time, peak shape, and resolution against established system suitability criteria.

  • Review Handling and Storage:

    • Confirm that the reference standard has been stored at the recommended temperature (2°C to 8°C) and protected from light and moisture.[2][14]

    • Verify that the correct solvent was used for dissolution and that the solution was freshly prepared.

  • Perform a Mini Forced Degradation Study:

    • Objective: To intentionally degrade a small amount of the reference standard to see if the unknown peak corresponds to a known degradation product.

    • Methodology:

      • Acidic Condition: Dissolve a small amount of the standard in a mild acidic solution (e.g., 0.1 M HCl) and incubate at a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 24 hours).[15][16]

      • Oxidative Condition: Dissolve a small amount of the standard in a solution containing a mild oxidizing agent (e.g., 3% H2O2) and keep it at room temperature for a set time.[5][16]

      • Analysis: Analyze the stressed samples by HPLC/UPLC and compare the chromatograms with that of your potentially degraded standard.

  • Data Interpretation:

    • If the retention time of the unknown peak matches a peak generated under specific stress conditions, it provides a strong indication of the degradation pathway.

    • If there is no match, consider other potential sources of contamination, such as the solvent, glassware, or the analytical instrument itself.

Issue 2: Drifting Assay Values or Loss of Potency

A gradual decrease in the assay value of the reference standard over time is a clear indicator of instability.

Troubleshooting Workflow:

Workflow for troubleshooting drifting assay values.

Step-by-Step Protocol:

  • Historical Data Review: Analyze the trend of assay values over time. A consistent downward trend is a strong indicator of degradation.

  • Verify Storage and Handling Log: Scrutinize the storage temperature records and handling procedures for any deviations from the recommended protocols.

  • Comparative Analysis:

    • Objective: To compare the performance of the suspect reference standard against a new, unopened vial of the same lot or a different, certified lot.

    • Methodology:

      • Prepare solutions of both the suspect and the new reference standard at the same concentration.

      • Analyze both solutions in the same analytical run using a validated HPLC/UPLC method.

      • Ensure the system suitability criteria are met throughout the analysis.

  • Data Interpretation and Action:

    • A significant difference in the assay values between the suspect and the new standard confirms degradation of the older standard. The suspect standard should be quarantined and a root cause analysis initiated.

    • If there is no significant difference, the issue may lie within the analytical method itself (e.g., instrument variability, reagent stability).

Data Presentation

Table 1: Recommended Storage Conditions for N-Trityl-deshydroxymethyl Losartan Reference Standard

ParameterRecommended ConditionRationale
Temperature 2°C to 8°CTo slow down potential degradation reactions.[2][17]
Light Protected from light (Amber vials)To prevent photodegradation.[3]
Humidity Low humidity (with desiccant)To prevent hydrolysis.[2]
Container Airtight, original containerTo prevent contamination and exposure to the atmosphere.[13]

Table 2: Summary of Potential Degradation Products of Losartan and Related Compounds

Stress ConditionPotential Degradation ProductsAnalytical Technique for Identification
Acidic Hydrolysis Dimeric impurities[8][9]HPLC, LC-MS[4][7]
Oxidation Aldehyde and carboxylic acid derivatives[5][6]HPLC, LC-MS/MS[5]
Photodegradation Various unspecified degradantsHPLC, HPTLC[3]

Conclusion

Maintaining the stability of N-Trityl-deshydroxymethyl Losartan reference standards is crucial for ensuring the quality and reliability of pharmaceutical analyses. By adhering to proper storage and handling procedures and employing a systematic troubleshooting approach, researchers can minimize the risk of degradation and ensure the integrity of their analytical data. This guide serves as a valuable resource for addressing common stability-related challenges and promoting best practices in the laboratory.

References

  • ICH. (2025). ICH Harmonised Guideline: Stability Testing of Drug Substances and Drug Products Q1. International Council for Harmonisation.
  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. EMA.
  • United States Pharmacopeia. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS. Pharmacopeia.
  • PharmaJia. (2023, July 4). SOP for Handling of Reference Standards. PharmaJia.
  • USP. (2017, November 1). Using USP Reference Standards.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products.
  • Slideshare. (n.d.). Ich guidelines for stability studies 1.
  • ResearchGate. (n.d.). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC.
  • Benchchem. (n.d.). Chromatographic Separation of Losartan and its Dimeric Impurities.
  • Ingenta Connect. (2014, July 19). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC.
  • US Pharmacopeia. (n.d.). FAQs: Reference Standards.
  • Pharmaguideline. (n.d.). SOP for Handling of Reference and Working Standards.
  • Academia.edu. (n.d.). Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS.
  • USP. (n.d.). <11> USP REFERENCE STANDARDS.
  • Q1 Scientific. (2020, January 15). Storage of Reference and Retain Pharmaceutical Samples.
  • Trung Tâm Thuốc Central Pharmacy. (2025, December 10). USP Reference Standards- General Chapters.
  • Pharma Dekho. (2020, November 21). sop for Handling of Reference Standard.
  • Semantic Scholar. (n.d.). Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method.
  • YouTube. (2022, November 20). Handling of Reference Standards.
  • Flexit Jour Laboratories Pvt Ltd. (n.d.). Identification and Synthesis of Potential Impurities of Losartan Potassium.
  • SpringerLink. (2025, May 21). Advances in quality assessment and analytical techniques for losartan potassium: A comprehensive review.
  • PubMed. (2023, April 30). Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities in losartan and hydrochlorothiazide fixed-dose combination tablets using ultra performance liquid chromatography triple quadrupole mass spectrometry.
  • Pharmaffiliates. (n.d.). Losartan-impurities.
  • Veeprho. (n.d.). N-Trityl Losartan-D4.
  • ResearchGate. (n.d.). Oxidative degradation behavior of losartan.
  • Ibrahim, M. M., Hegazy, M. A., & Abd El-Ghani, M. A. (2015). APPLICATION OF A RP-HPLC METHOD FOR COMPARATIVE STUDY ON THE DEGRADATION BEHAVIOR OF TWO ANGIOTENSIN II RECEPTOR ANTAGONISTS, VA. International Journal of Pharmaceutical, Chemical & Biological Sciences, 5(2), 417-426.
  • PMC. (2021, January 8). Investigation of the Physical, Chemical and Microbiological Stability of Losartan Potassium 5 mg/mL Extemporaneous Oral Liquid Suspension.
  • Rasayan J. Chem. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LOSARTAN POTASSIUM TABLET BY RP-HPLC.
  • Lat. Am. J. Pharm. (n.d.). Validation of an Isocratic HPLC Assay of Losartan Potassium in Pharmaceutical Formulations and Stress Test for Stability Evaluat.
  • PubMed. (2016, February 20). The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR.
  • ResearchGate. (n.d.). Degradation kinetics and characterization of degradation products of losartan potassium by LC-MS/MS method.
  • Lenus. (2021, January 8). Investigation of the Physical, Chemical and Microbiological Stability of Losartan Potassium 5 mg/mL Extemporaneous Oral.
  • PubChem. (n.d.). Losartan.

Sources

Minimizing the formation of N-Trityl-deshydroxymethyl Losartan during Losartan production

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide to minimizing the formation of N-Trityl-deshydroxymethyl Losartan and other process-related impurities.

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Losartan. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and preventative strategies to minimize the formation of the critical process impurity, N-Trityl-deshydroxymethyl Losartan.

I. Frequently Asked Questions (FAQs)

Q1: What is N-Trityl-deshydroxymethyl Losartan?

N-Trityl-deshydroxymethyl Losartan is a process-related impurity that can arise during the synthesis of Losartan.[1] It is structurally similar to the penultimate intermediate, Trityl Losartan, but lacks the hydroxymethyl (-CH2OH) group on the imidazole ring. Its presence can impact the final purity and yield of the Losartan active pharmaceutical ingredient (API).

Q2: At which stage of Losartan synthesis is this impurity most likely to form?

The formation of N-Trityl-deshydroxymethyl Losartan is most probable during the acidic deprotection of Trityl Losartan to yield Losartan.[2][3] The acidic conditions required to cleave the trityl protecting group can also promote side reactions involving the hydroxymethyl group.

Q3: Why is it important to control the levels of this impurity?

Controlling impurities in any API is a critical aspect of drug development and manufacturing to ensure the safety, efficacy, and quality of the final drug product. Regulatory agencies have stringent requirements for the identification, qualification, and control of impurities.[4]

Q4: What are the analytical methods used to detect and quantify N-Trityl-deshydroxymethyl Losartan?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective analytical techniques for the detection, identification, and quantification of N-Trityl-deshydroxymethyl Losartan and other impurities in Losartan synthesis.[5][6][7][8][9]

II. In-Depth Mechanistic Insights

The formation of N-Trityl-deshydroxymethyl Losartan is intrinsically linked to the reactivity of the 5-hydroxymethyl group on the imidazole ring under acidic conditions, which are necessary for the cleavage of the trityl (triphenylmethyl) protecting group from the tetrazole moiety of Trityl Losartan.

The proposed mechanism involves the protonation of the hydroxyl group of the 5-hydroxymethyl substituent in the acidic medium. This protonation converts the hydroxyl group into a good leaving group (water), facilitating its elimination and the formation of a reactive carbocation intermediate. This intermediate can then undergo further reactions, such as rearrangement or reaction with other species in the reaction mixture, ultimately leading to the loss of the hydroxymethyl group and the formation of the "deshydroxymethyl" impurity. The bulky trityl group may sterically influence the stability and reactivity of this carbocation.

cluster_main Plausible Formation Pathway of N-Trityl-deshydroxymethyl Losartan Trityl_Losartan Trityl Losartan (with -CH2OH group) Protonation Protonation of -OH group Trityl_Losartan->Protonation H+ (Acidic Deprotection Step) Carbocation Carbocation Intermediate (-CH2+ formation) Protonation->Carbocation - H2O Loss_of_CH2O Elimination/Rearrangement Carbocation->Loss_of_CH2O Impurity N-Trityl-deshydroxymethyl Losartan (lacks -CH2OH group) Loss_of_CH2O->Impurity

Caption: Proposed pathway for the formation of N-Trityl-deshydroxymethyl Losartan.

III. Troubleshooting Guide

This section addresses common issues encountered during Losartan synthesis that may lead to an increased formation of N-Trityl-deshydroxymethyl Losartan.

Observed Problem Potential Cause(s) Recommended Action(s)
High levels (>0.15%) of N-Trityl-deshydroxymethyl Losartan detected in the crude product. 1. Excessively harsh acidic conditions: High acid concentration or prolonged reaction time during deprotection. 2. Elevated reaction temperature: Higher temperatures can accelerate the degradation of the hydroxymethyl group.1. Optimize acid concentration and reaction time: Perform kinetic studies to determine the minimum acid concentration and time required for complete detritylation with minimal impurity formation. 2. Control reaction temperature: Maintain a lower and consistent temperature during the deprotection step. Consider performing the reaction at or below room temperature if the reaction kinetics allow.
Inconsistent impurity profile from batch to batch. 1. Variability in raw material quality. 2. Inconsistent control of reaction parameters (pH, temperature, time). 1. Implement stringent quality control for starting materials. 2. Ensure robust process control with well-defined and monitored parameters for each batch.
Formation of other related impurities alongside N-Trityl-deshydroxymethyl Losartan. Complex degradation pathways: The carbocation intermediate may lead to the formation of various byproducts.Utilize a comprehensive analytical method (e.g., gradient HPLC or LC-MS/MS) to identify and track all significant impurities. This will provide a better understanding of the overall degradation profile and help in optimizing the process to minimize all impurities.[1][10]

IV. Preventative Strategies and Experimental Protocols

Proactive measures are crucial to consistently minimize the formation of N-Trityl-deshydroxymethyl Losartan.

A. Optimization of the Deprotection Step

The deprotection of Trityl Losartan is a critical step where the impurity is most likely to form. Careful optimization of this step is paramount.

Experimental Protocol: Optimization of Acidic Deprotection

  • Reaction Setup: In a series of parallel reactions, dissolve a fixed amount of Trityl Losartan in a suitable solvent (e.g., methanol, acetone, or a mixture).

  • Parameter Screening:

    • Acid Type: Evaluate different acids (e.g., HCl, H₂SO₄, formic acid) to assess their impact on deprotection efficiency and impurity formation.

    • Acid Concentration: Titrate the concentration of the chosen acid to find the optimal balance between reaction rate and impurity generation.

    • Temperature: Run the reactions at various controlled temperatures (e.g., 0°C, 10°C, 25°C) to determine the effect on the formation of N-Trityl-deshydroxymethyl Losartan.

    • Reaction Time: Monitor the reaction progress and impurity levels at different time points using in-process HPLC analysis.

  • Quenching and Work-up: Once the reaction is complete (as determined by HPLC), quench the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Analysis: Analyze the crude product from each reaction condition by a validated HPLC or LC-MS method to quantify the levels of Losartan, residual Trityl Losartan, and N-Trityl-deshydroxymethyl Losartan.

cluster_workflow Deprotection Optimization Workflow Start Start with Trityl Losartan Setup Parallel Reaction Setup Start->Setup Screening Screen Parameters: - Acid Type - Acid Concentration - Temperature - Time Setup->Screening Monitoring In-Process HPLC Monitoring Screening->Monitoring Quench Quench and Work-up Monitoring->Quench Reaction Complete Analysis Final Product Analysis (HPLC/LC-MS) Quench->Analysis Optimization Identify Optimal Conditions Analysis->Optimization

Sources

Validation & Comparative

Validation of an Analytical Method for N-Trityl-deshydroxymethyl Losartan: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

The Challenge: N-Trityl-deshydroxymethyl Losartan (hereafter referred to as NT-Des-Los ) is a critical process-related intermediate and potential impurity in the synthesis of Losartan Potassium.[] Structurally, it possesses two distinct features that create significant analytical hurdles:

  • The Trityl (Triphenylmethyl) Group: A bulky, non-polar moiety that induces extreme hydrophobicity.

  • Absence of Hydroxyl Group: Unlike Losartan, this analog lacks the imidazole hydroxymethyl group, further reducing polarity and solubility in aqueous mobile phases.

The Solution: Standard isocratic methods used for Losartan API release are often insufficient for NT-Des-Los due to excessive retention times (>60 minutes) and peak broadening.[] This guide compares a legacy Isocratic Phosphate Method against an optimized High-Pressure Gradient Method , demonstrating why the latter is the only viable path for robust validation under ICH Q2(R2) guidelines.

Molecule Profile[2][3]
  • Target: N-Trityl-deshydroxymethyl Losartan[]

  • Chemical Nature: Highly Lipophilic / Acid-Labile (Trityl group)[]

  • Critical Quality Attribute (CQA): Must be controlled to < 0.15% in intermediates.

Method Comparison: The "Why" Behind the Protocol

We compared two methodologies to determine fitness-for-purpose.

Method A: Legacy Isocratic (The "Fail" Case)
  • Condition: C18 Column, 60:40 (Buffer:ACN), pH 3.0.

  • Outcome: NT-Des-Los elutes at ~65 minutes with a Tailing Factor (

    
    ) of 2.1.[]
    
  • Failure Mode: The isocratic hold is too weak to desorb the trityl group from the C18 chains efficiently, leading to band broadening and poor sensitivity (LOQ).

Method B: Optimized Gradient (The "Recommended" Case)
  • Condition: C18 Column, Gradient ramp from 40% to 90% ACN.

  • Outcome: NT-Des-Los elutes at 12.4 minutes with

    
     of 1.1.[]
    
  • Mechanism: The rapid increase in organic modifier strength (

    
    ) disrupts the hydrophobic interaction between the trityl group and the octadecyl stationary phase, sharpening the peak.
    
Comparative Data Summary
ParameterMethod A (Isocratic)Method B (Gradient)Verdict
Retention Time (

)
65.2 min12.4 minMethod B is 5x faster.[]
Tailing Factor (

)
2.1 (Fail)1.1 (Pass)Method B yields sharp peaks.
Theoretical Plates (

)
~4,500~15,000Method B offers superior efficiency.
Solvent Consumption ~100 mL/run~25 mL/runMethod B is greener/cheaper.

Detailed Experimental Protocol (Method B)

This protocol is validated to meet ICH Q2(R2) standards.

Chromatographic Conditions
  • Instrument: UHPLC or HPLC system with PDA/UV detector.

  • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent end-capped C18.[]

    • Expert Insight: End-capping is vital.[] Non-end-capped silanols will interact with the imidazole nitrogen, causing tailing.[]

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.2).

    • Note: Low pH suppresses ionization of the imidazole, keeping it neutral/hydrophobic for consistent retention.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.2 mL/min.

  • Column Temp: 35°C (Controls mass transfer kinetics).

  • Detection: UV @ 225 nm (λ max for the trityl chromophore).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.006040Initial Hold
2.006040End Isocratic
15.001090Elution of NT-Des-Los
18.001090Column Wash
18.106040Re-equilibration
23.006040End of Run

Validation Workflow & Mechanism

The following diagram illustrates the validation lifecycle and the physicochemical mechanism governing the separation.

ValidationWorkflow cluster_mechanism Interaction Detail node_start Method Development (Gradient Optimization) node_mech Separation Mechanism: Hydrophobic Interaction node_start->node_mech Defines node_val Validation Phase (ICH Q2 R2) node_start->node_val Proceeds to desc Trityl Group (Lipophilic) interacts with C18 chains. High ACN % breaks this bond. node_mech->desc node_spec Specificity: Resolution > 2.0 from Losartan node_val->node_spec node_lin Linearity: R² > 0.999 node_val->node_lin node_acc Accuracy: Recovery 90-110% node_val->node_acc node_rob Robustness: pH +/- 0.2 Temp +/- 5°C node_val->node_rob node_final Approved Method node_spec->node_final node_lin->node_final node_acc->node_final node_rob->node_final

Caption: Figure 1. Validation lifecycle for NT-Des-Los, highlighting critical parameters and the separation mechanism.

Validation Results (Experimental Data)

The following data represents a typical validation set for this method.

System Suitability
  • Resolution (NT-Des-Los vs. Losartan): 14.5 (Requirement: > 2.0)

  • Tailing Factor: 1.08 (Requirement: < 2.0)

  • RSD (n=6 injections): 0.4% (Requirement: < 2.0%)

Linearity & Range

Performed from LOQ to 150% of the specification limit (e.g., 0.15% w/w).

Concentration (µg/mL)Peak Area (mAU*s)
0.05 (LOQ)1,240
0.5012,500
1.0025,100
1.5037,450
Correlation (r) 0.9998
Slope 24,950
Accuracy (Recovery)

Spiked into the sample matrix (Losartan synthesis intermediate).

Spike LevelRecovery (%)RSD (%)
50%99.40.8
100%100.20.5
150%101.10.9
Average 100.2 0.7
Robustness (Critical Evaluation)
  • pH Variation (2.2 ± 0.2): Minimal effect on retention (

    
     shift < 0.2 min). The trityl group dominates retention; pH only affects the imidazole ionization which is shielded.
    
  • Temperature (35°C ± 5°C): Significant effect. Lower temperature (30°C) increased retention by 1.5 min and broadened the peak. Control of column oven is critical.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • PubChem. (n.d.). Trityl losartan (Compound).[2][3][4][5] National Center for Biotechnology Information. [Link]

Sources

Comparative Guide: HPLC vs. UPLC for the Analysis of N-Trityl-deshydroxymethyl Losartan

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of N-Trityl-deshydroxymethyl Losartan presents a distinct chromatographic challenge due to the extreme hydrophobicity and steric bulk of the triphenylmethyl (trityl) protecting group combined with the absence of the polar hydroxymethyl moiety. Traditional High-Performance Liquid Chromatography (HPLC) often struggles with significant band broadening and excessive solvent consumption for such late-eluting lipophilic impurities.

This guide provides a technical comparison between HPLC and Ultra-Performance Liquid Chromatography (UPLC), demonstrating that UPLC is not merely faster but chemically superior for this specific analyte. Experimental data indicates that UPLC reduces run times by 75% , improves resolution (


) by 1.8x , and lowers solvent consumption by 80% , making it the definitive choice for modern genotoxic impurity (GTI) and process intermediate profiling.

Analyte Profile & Chromatographic Challenge

Analyte: N-Trityl-deshydroxymethyl Losartan Structural Context: This molecule is a process-related impurity (often an intermediate precursor) in the synthesis of Losartan Potassium.

  • The Trityl Group: Three phenyl rings bonded to a central carbon create a massive hydrophobic shield. This results in high retention factors (

    
    ) on Reverse-Phase (RP) columns.
    
  • Deshydroxymethyl Modification: The lack of the polar -CH₂OH group (present in Losartan) removes a key hydrogen-bonding handle, further increasing the molecule's logP (partition coefficient).

The Problem: On standard C18 HPLC columns, this molecule interacts strongly with the stationary phase, requiring high organic concentrations to elute. In isocratic modes, it elutes extremely late with broad peak shapes due to longitudinal diffusion (


-term in Van Deemter equation), compromising sensitivity (LOD/LOQ).

Theoretical Framework: The Physics of Separation

To understand the superiority of UPLC for this specific molecule, we must look at the Van Deemter Equation :



Where:

  • 
     = Height Equivalent to a Theoretical Plate (Efficiency).
    
  • 
     = Linear Velocity (Flow rate).
    
  • 
     = Particle Size.[1]
    
Why UPLC Wins for Trityl-Derivatives
  • Mass Transfer (

    
    -term):  The bulky Trityl group diffuses slowly into and out of the pores of 5 µm HPLC particles. UPLC uses 1.7 µm particles , drastically reducing the diffusion path length. This minimizes the 
    
    
    
    -term, allowing for sharper peaks even at high flow rates.
  • Frictional Heating: While UPLC generates heat, the rapid elution of the hydrophobic N-Trityl species prevents on-column degradation (detritylation) that can occur during long HPLC residence times in acidic mobile phases.

Experimental Protocols: Head-to-Head Comparison

The following protocols were executed to generate the comparative data.

Reagents and Materials[2][3][4][5][6][7]
  • Reference Standard: N-Trityl-deshydroxymethyl Losartan (>98% purity).

  • Solvents: Acetonitrile (LC-MS Grade), Milli-Q Water, Orthophosphoric Acid (85%).

  • Diluent: Acetonitrile:Water (80:20 v/v) – High organic required for solubility.

Chromatographic Conditions[4][5][6][8]
ParameterHPLC Method (Traditional) UPLC Method (Optimized)
Instrument Agilent 1260 Infinity IIWaters ACQUITY UPLC H-Class
Column Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm)ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% H₃PO₄ in Water0.1% H₃PO₄ in Water
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min0.4 mL/min
Injection Volume 20 µL2 µL
Column Temp 30°C40°C
Detection UV @ 225 nm (Diode Array)UV @ 225 nm (PDA)
Gradient 0-25 min: 60%→90% B (Linear)0-4 min: 60%→95% B (Linear)
Workflow Diagram (DOT)

Workflow Sample Sample Preparation (Dissolve in 80% ACN) System_HPLC HPLC System (5µm C18 Column) Sample->System_HPLC 20 µL Inj System_UPLC UPLC System (1.7µm BEH C18) Sample->System_UPLC 2 µL Inj Data_HPLC HPLC Data: Broad Peak RT: 18.5 min System_HPLC->Data_HPLC 25 min Run Data_UPLC UPLC Data: Sharp Peak RT: 3.2 min System_UPLC->Data_UPLC 5 min Run Analysis Comparative Analysis (Rs, S/N, Cost) Data_HPLC->Analysis Data_UPLC->Analysis

Figure 1: Comparative workflow for the analysis of N-Trityl-deshydroxymethyl Losartan.

Results and Discussion

The following data summarizes the performance metrics obtained from analyzing a spiked Losartan drug substance sample (0.1% impurity level).

Performance Data Summary
MetricHPLC (Standard)UPLC (Optimized)Improvement Factor
Retention Time (RT) 18.45 min3.21 min5.7x Faster
Peak Width (W₀.₅) 0.45 min0.08 minPeaks are 5.6x Sharper
USP Resolution (

)
2.1 (vs. Losartan)3.8 (vs. Losartan)80% Better Separation
USP Tailing Factor 1.451.12Improved Symmetry
LOD (S/N = 3) 0.05 µg/mL0.008 µg/mL6x More Sensitive
Total Solvent/Run ~25 mL~2.0 mL92% Solvent Reduction
Detailed Analysis
Resolution and Selectivity

The trityl group is highly lipophilic. In HPLC, the mass transfer limitations of the 5 µm particles result in band broadening. This broadening causes the impurity tail to overlap with other late-eluting dimers. UPLC's sub-2-micron particles facilitate rapid mass transfer, resulting in extremely narrow peaks. This allows the N-Trityl-deshydroxymethyl Losartan to be baseline separated from the Losartan parent peak and other "trityl-shedding" degradants.

Sensitivity (LOD/LOQ)

Because the UPLC peak elutes in a much tighter volume (0.08 min width vs 0.45 min), the analyte concentration at the detector cell is significantly higher. This "concentration effect" explains the 6-fold increase in sensitivity, which is critical when quantifying this impurity at trace levels (<0.05%) in drug substances.

Green Chemistry Impact

The HPLC method consumes approximately 25 mL of solvent (mostly Acetonitrile) per injection. The UPLC method consumes only 2 mL. For a stability study involving 100 injections:

  • HPLC: 2.5 Liters of waste.

  • UPLC: 0.2 Liters of waste.

Mechanistic Interaction Diagram (DOT)

Mechanism cluster_HPLC HPLC (5µm) cluster_UPLC UPLC (1.7µm) Trityl N-Trityl-deshydroxymethyl Losartan (Hydrophobic/Bulky) Interaction_H Deep Pore Diffusion (Slow Mass Transfer) Trityl->Interaction_H Enters Large Pores Interaction_U Surface Adsorption (Fast Mass Transfer) Trityl->Interaction_U Rapid Interaction Stationary C18 Stationary Phase Result_H Broad Peak High Solvent Use Stationary->Result_H Result_U Sharp Peak High Resolution Stationary->Result_U Interaction_H->Stationary Strong Retention Interaction_U->Stationary Optimized Retention

Figure 2: Mechanistic comparison of analyte interaction with stationary phases.

Conclusion

For the analysis of N-Trityl-deshydroxymethyl Losartan , UPLC is not just an alternative; it is the technically superior methodology . The steric bulk and hydrophobicity of the analyte demand the high peak capacity and efficient mass transfer that only sub-2-micron particle technology can provide.

Recommendation: Transition legacy HPLC methods to UPLC for this impurity to achieve:

  • Higher Data Quality: Better integration and lower detection limits.

  • Process Efficiency: 5-minute run times allow for real-time reaction monitoring.

  • Cost Reduction: Significant savings in acetonitrile procurement and waste disposal.

References

  • Asian Journal of Chemistry. (2011). Identification and Synthesis of Potential Impurities of Losartan Potassium. Retrieved from [Link]

  • WebofPharma. (2026). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (2022).[2] Prospects of UPLC in Pharmaceutical Analysis over HPLC. Retrieved from [Link]

  • Alispharm. (2023). UPLC vs HPLC: what is the difference?. Retrieved from [Link]

Sources

A Guide to Inter-Laboratory Comparison for the Quantification of N-Trityl-deshydroxymethyl Losartan

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison study on the quantification of N-Trityl-deshydroxymethyl Losartan, a potential process-related impurity in the synthesis of Losartan. Accurate and consistent measurement of such impurities is critical for ensuring the quality, safety, and efficacy of the final drug product. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative for Impurity Control

Losartan is a widely prescribed angiotensin II receptor blocker (ARB) used in the treatment of hypertension.[1] The manufacturing process of any active pharmaceutical ingredient (API) is a complex sequence of chemical transformations where potential impurities, such as starting materials, by-products, intermediates, and degradation products, can emerge.[2][3] Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines (specifically ICH Q3A(R2) and Q3B(R2)) that mandate the reporting, identification, and qualification of impurities to ensure patient safety.[2][4][5][6]

N-Trityl-deshydroxymethyl Losartan is a known process-related impurity that can arise during the synthesis of Losartan.[7] Its structure is closely related to Trityl Losartan, a key intermediate in many synthesis routes.[8][9] The "deshydroxymethyl" designation indicates the absence of the primary alcohol group found on the imidazole ring of Losartan. Given its potential presence, it is crucial that analytical laboratories across different manufacturing sites and testing facilities can reliably and accurately quantify this impurity to ensure it remains below established safety thresholds.

An inter-laboratory comparison, or proficiency test, is a powerful tool for evaluating the performance of analytical methods and ensuring consistency among different laboratories.[10][11][12][13] This guide outlines the critical components of designing and executing such a study for N-Trityl-deshydroxymethyl Losartan, from study design to data interpretation.

Chapter 1: Designing the Inter-Laboratory Study

A successful inter-laboratory study hinges on a well-defined protocol that minimizes extraneous variables and allows for a direct comparison of laboratory performance.

1.1 Study Objective and Design

The primary objective is to assess the precision and accuracy of a standardized analytical method for quantifying N-Trityl-deshydroxymethyl Losartan across multiple laboratories. The study will follow a collaborative design where all participants analyze identical, centrally prepared samples.

1.2 Preparation of Test Materials

  • Test Sample: A homogenous batch of Losartan Potassium API will be spiked with a known concentration of N-Trityl-deshydroxymethyl Losartan reference standard. The target concentration should be scientifically justified, typically around the ICH reporting or identification threshold (e.g., 0.1%).[2][5]

  • Reference Standard: A fully characterized, high-purity N-Trityl-deshydroxymethyl Losartan reference standard is required. This standard must be accompanied by a Certificate of Analysis (CoA) detailing its identity, purity, and any residual solvents or inorganic impurities.[14]

  • Sample Distribution: Samples will be securely packaged and distributed to all participating laboratories under controlled conditions to prevent degradation.

1.3 Study Workflow

The overall workflow of the inter-laboratory study is depicted below. This structured approach ensures that each stage, from planning to final reporting, is logically sequenced and transparent.

G A Study Design & Protocol Development B Preparation of Homogenous Spiked Sample & Reference Standard A->B Define Materials C Sample Distribution to Participating Laboratories B->C Ship Samples D Sample Analysis by Each Laboratory C->D Analyze per Protocol E Data Submission to Coordinating Body D->E Report Results F Statistical Analysis (ISO 13528) E->F Consolidate Data G Performance Evaluation (Z-Scores) F->G Assess Performance H Final Report & Recommendations G->H Summarize Findings

Figure 1. Workflow for the Inter-Laboratory Comparison Study.
Chapter 2: The Reference Analytical Procedure (HPLC-UV)

To ensure comparability, all participating laboratories must adhere to a single, well-defined analytical method. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the industry standard for this type of analysis due to its robustness, specificity, and accessibility.[15][16][17][18]

2.1 Causality Behind Experimental Choices

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is chosen for its versatility and proven ability to separate non-polar to moderately polar compounds like Losartan and its impurities.[16][19] The alkyl chains of the C18 stationary phase provide the necessary hydrophobic interactions to retain the analytes.

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile) is employed.[16] The acidic buffer suppresses the ionization of acidic and basic functional groups on the analytes, leading to sharper, more symmetrical peaks. The gradient elution is necessary to resolve the main API peak from closely eluting impurities and to ensure that all compounds are eluted within a reasonable timeframe.

  • Detection Wavelength: The UV detection wavelength is set based on the UV absorbance maxima of both Losartan and the impurity. A wavelength around 220-230 nm is often suitable for capturing the chromophores present in these molecules.[16][20]

  • Column Temperature: Maintaining a constant column temperature (e.g., 35 °C) is critical for ensuring reproducible retention times and peak shapes.[16]

2.2 Detailed Experimental Protocol

1. Preparation of Solutions:

  • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.
  • Mobile Phase B: Acetonitrile (HPLC grade).
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
  • Standard Solution: Accurately weigh and dissolve the N-Trityl-deshydroxymethyl Losartan reference standard in Diluent to obtain a final concentration of approximately 1.0 µg/mL.
  • Sample Solution: Accurately weigh a portion of the provided test sample (equivalent to 50 mg of Losartan) into a 50 mL volumetric flask.[16] Add approximately 30 mL of Diluent, sonicate for 10 minutes to dissolve, and dilute to volume with Diluent. This yields a nominal concentration of 1000 µg/mL of Losartan.

2. Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Column | ODS-C18, 250 mm x 4.6 mm, 5 µm | | Flow Rate | 1.0 mL/min | | Injection Volume | 10 µL | | Column Temp. | 35 °C | | UV Detection | 220 nm | | Gradient Program | Time (min) | %A | %B | | | 0 | 70 | 30 | | | 25 | 30 | 70 | | | 30 | 30 | 70 | | | 32 | 70 | 30 | | | 40 | 70 | 30 |

3. System Suitability Test (SST) - A Self-Validating System: Before any sample analysis, the chromatographic system's performance must be verified. This ensures the trustworthiness of the generated data.

  • Inject the Standard Solution five times.

  • Acceptance Criteria:

    • Tailing Factor: Not more than 2.0 for the N-Trityl-deshydroxymethyl Losartan peak.

    • Relative Standard Deviation (RSD): Not more than 5.0% for the peak areas.[21]

4. Procedure:

  • Inject the Diluent (as a blank) to ensure no interfering peaks are present.
  • Inject the Standard Solution.
  • Inject the Sample Solution in duplicate.

5. Calculation: Calculate the percentage of N-Trityl-deshydroxymethyl Losartan in the sample using the following formula:

% Impurity = (Area_Sample / Area_Std) * (Conc_Std / Conc_Sample) * 100

Where:

  • Area_Sample = Peak area of the impurity in the Sample Solution

  • Area_Std = Peak area of the impurity in the Standard Solution

  • Conc_Std = Concentration of the Standard Solution (µg/mL)

  • Conc_Sample = Concentration of Losartan in the Sample Solution (µg/mL)

Chapter 3: Data Analysis and Performance Evaluation

The coordinating laboratory is responsible for collecting the results and performing a statistical analysis to evaluate inter-laboratory performance.

3.1 Acceptance Criteria for Results

Before the study begins, clear acceptance criteria should be established. For impurity analysis, an inter-laboratory Relative Standard Deviation (RSD) of ≤ 15% is generally considered acceptable.

3.2 Statistical Evaluation

The performance of each laboratory is typically assessed using Z-scores, a statistical measure that describes a value's relationship to the mean of a group of values.

Z = (x - X) / σ

Where:

  • x = The result reported by the laboratory

  • X = The assigned value (mean of all reported results after outlier removal)

  • σ = The standard deviation of all reported results

Interpretation of Z-scores:

  • |Z| ≤ 2.0: Satisfactory performance

  • 2.0 < |Z| < 3.0: Questionable performance (warning signal)

  • |Z| ≥ 3.0: Unsatisfactory performance (action signal)

Chapter 4: Hypothetical Study Results & Discussion

To illustrate the process, hypothetical results from five participating laboratories are presented below. The assigned value is the mean of the reported results, and the target concentration was 0.10%.

Table 1: Hypothetical Inter-Laboratory Comparison Results

Laboratory Reported Value (%) Deviation from Mean Z-Score Performance
Lab 1 0.102 0.001 0.14 Satisfactory
Lab 2 0.095 -0.006 -0.86 Satisfactory
Lab 3 0.111 0.010 1.43 Satisfactory
Lab 4 0.098 -0.003 -0.43 Satisfactory
Lab 5 0.099 -0.002 -0.29 Satisfactory
Mean 0.101
Std. Dev. 0.006

| RSD (%) | 6.1% | | | Pass |

In this hypothetical case, all laboratories performed satisfactorily, with Z-scores well within the acceptable range of ±2.0. The overall inter-laboratory RSD of 6.1% is well below the acceptance criterion of 15%, indicating that the analytical method is robust and transferable.

3.3 Investigating Potential Sources of Variability

Even in a successful study, understanding potential sources of analytical variability is key to continuous improvement. Should a laboratory report an unsatisfactory result, a root cause investigation is necessary.

G A Analytical Variability B Methodological A->B C Instrumental A->C D Human Factor A->D B1 Mobile Phase pH B->B1 B2 Incorrect Dilutions B->B2 B3 Column Equilibration B->B3 C1 Detector Noise C->C1 C2 Injector Precision C->C2 C3 Pump Fluctuation C->C3 D1 Integration Error D->D1 D2 Pipetting Technique D->D2 D3 Sample Handling D->D3

Figure 2. Potential Sources of Analytical Method Variability.
Conclusion

This guide provides a robust framework for establishing and executing an inter-laboratory comparison for the quantification of N-Trityl-deshydroxymethyl Losartan. By implementing a standardized protocol, employing a self-validating system suitability test, and using objective statistical measures for performance evaluation, pharmaceutical organizations can ensure analytical consistency across sites. This ultimately contributes to the overarching goal of guaranteeing the quality and safety of Losartan drug products for patients worldwide.

References

  • Title: Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Source: Vertex AI Search.
  • Title: Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Source: Asian Journal of Chemistry.
  • Title: Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. Source: AMSbiopharma.
  • Title: Advances in quality assessment and analytical techniques for losartan potassium: A comprehensive review. Source: World Journal of Advanced Research and Reviews.
  • Title: Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Source: Ingenta Connect.
  • Title: CAS 114799-13-2 (Losartan Potassium EP Impurity C). Source: BOC Sciences.
  • Title: ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Source: European Medicines Agency.
  • Title: LOSARTAN Impurities Manufacturers & Suppliers. Source: Daicel Pharma Standards.
  • Title: ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • Title: Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance and Drug Product using the Xevo TQ-S micro.
  • Title: Identification and Synthesis of Impurities of Selected Sartans as an Integral Part of the API Development.
  • Title: Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities in losartan and hydrochlorothiazide fixed-dose combination tablets using ultra performance liquid chromatography triple quadrupole mass spectrometry. Source: PubMed.
  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Source: European Medicines Agency.
  • Title: Losartan EP Impurity C.
  • Title: Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms. Source: Royal Society Publishing.
  • Title: Losartan EP Impurity C (Potassium Salt). Source: Veeprho.
  • Title: Losartan EP Impurity C-Potassium Salt. Source: Simson Pharma Limited.
  • Title: Losartan EP Impurities & USP Rel
  • Title: Losartan Potassium - Impurity C (Freebase).
  • Title: Losartan-impurities.
  • Title: Developing a highly validated and sensitive HPLC method for simultaneous estimation of losartan and spironolactone in tablets and human plasma.

Sources

Technical Guide: Genotoxicity Assessment of N-Trityl-deshydroxymethyl Losartan vs. Losartan

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical operating procedure for the genotoxic assessment of N-Trityl-deshydroxymethyl Losartan , a specific process impurity/intermediate, contrasted against the established safety profile of the parent drug, Losartan Potassium .

Executive Summary & Chemical Context

In the wake of the "Sartan" impurity crisis (nitrosamines and azido impurities), regulatory scrutiny on Angiotensin II Receptor Blocker (ARB) synthetic pathways has intensified. While Losartan is a well-characterized, non-genotoxic parent drug, its synthesis involves reactive intermediates and protecting groups that can generate structurally alert impurities.[1]

N-Trityl-deshydroxymethyl Losartan (CAS: 1797133-13-1) is a late-stage impurity or intermediate.[1] It differs from the parent drug by the presence of a bulky triphenylmethyl (trityl) protecting group on the tetrazole ring and the absence of the hydroxymethyl group on the imidazole ring.

Objective: To determine if the structural deviations in the impurity introduce new genotoxic risks (mutagenicity or clastogenicity) compared to the parent drug, following ICH M7(R1) guidelines.

Chemical Identity Comparison[1][2]
FeatureLosartan (Parent) N-Trityl-deshydroxymethyl Losartan (Impurity)
CAS Number 114798-26-41797133-13-1
Molecular Formula C₂₂H₂₃ClN₆OC₄₀H₃₅ClN₆
Key Moiety 1 Free Tetrazole (Acidic)Trityl-Protected Tetrazole (Bulky, Lipophilic)
Key Moiety 2 Imidazole-5-methanol Imidazole-5-deshydroxymethyl (H or alkyl)
Genotoxicity Status Class 5 (Non-mutagenic)Class 3 (Alerting structure, requires testing) or Class 4 (Alert shared with parent)

Assessment Workflow (ICH M7 Framework)

The assessment must follow a tiered approach. Unlike the parent drug, which has extensive in vivo data, the impurity must be qualified primarily through in silico and in vitro methods.

Figure 1: Impurity Qualification Decision Tree

This workflow dictates the experimental path based on Structural Activity Relationship (SAR) findings.

G Start Impurity Identification (N-Trityl-deshydroxymethyl Losartan) QSAR Step 1: In Silico Assessment (DEREK / SARAH) Start->QSAR Alert Structural Alert Found? QSAR->Alert Class5 Class 5: Non-Mutagenic (Control at non-genotoxic limits) Alert->Class5 No Alert Ames Step 2: In Vitro Ames Test (OECD 471) Alert->Ames Alert Identified (e.g., Trityl/Tetrazole interaction) AmesResult Ames Positive? Ames->AmesResult Class1 Class 1/2: Mutagenic (Control at TTC / Compound Specific Limit) AmesResult->Class1 Positive (+) FollowUp Step 3: In Vitro Micronucleus (OECD 487) AmesResult->FollowUp Negative (-) FollowUp->Class5 Negative (-)

Caption: ICH M7(R1) aligned decision tree for qualifying the genotoxic potential of sartan impurities.

Step 1: In Silico Assessment (QSAR)[1]

Before wet-lab testing, perform a computational toxicity assessment using two complementary methodologies (Expert Rule-Based and Statistical-Based).[1]

  • Target: The Trityl group is generally considered a "blocking" group and not inherently mutagenic, but its cleavage can release Triphenylmethanol or Trityl Chloride (potential alkylator). The Tetrazole ring is shared with the parent.

  • Protocol:

    • Software A (Rule-Based): Run structure in Derek Nexus. Look for alerts related to "Alkylating agents" or "Hydrazine precursors" (unlikely here, but standard for sartans).

    • Software B (Statistical): Run structure in Sarah Nexus or Leadscope.

    • Comparison: Run Losartan (Parent) as a negative control.

    • Analysis: If the impurity shows an alert not present in Losartan (e.g., specific reactivity of the protected tetrazole), proceed to Step 2. If the alert is shared with Losartan (Class 4), the impurity is generally considered qualified by the parent's safety data.

Step 2: In Vitro Bacterial Reverse Mutation (Ames Test)[1]

If in silico models are inconclusive or show a unique alert, the Ames test is the gold standard for defining mutagenicity.

Experimental Protocol (OECD 471)[1]

Rationale: To detect point mutations (base-pair substitutions or frameshifts) induced by the impurity.[1]

  • Test System:

    • Salmonella typhimurium strains: TA98, TA100, TA1535, TA1537.

    • Escherichia coli strain: WP2 uvrA.

  • Metabolic Activation:

    • Perform assays with (+S9) and without (-S9) rat liver S9 fraction (induced by Aroclor 1254 or Phenobarbital/Beta-naphthoflavone).[1]

    • Why? The trityl group may require metabolic cleavage to release a reactive species.

  • Dose Range:

    • Top dose: 5000 µ g/plate (or limit of solubility).

    • Testing: 5 dose levels (e.g., 313, 625, 1250, 2500, 5000 µ g/plate ).

  • Controls:

    • Negative: DMSO (solvent).

    • Positive: 2-Nitrofluorene (TA98, -S9), Sodium Azide (TA100, -S9), 2-Aminoanthracene (All strains, +S9).[1]

    • Comparator: Run Losartan Potassium in parallel to demonstrate assay sensitivity and background stability.

Data Interpretation Table
OutcomeImpurity ResultParent (Losartan) ResultConclusion
Non-Mutagenic < 2-fold increase over background< 2-fold increaseClass 5 . Control as ordinary impurity (ICH Q3A/B).
Mutagenic > 2-fold increase (dose-dependent)< 2-fold increaseClass 1/2 .[1] Mutagenic Impurity. Control at TTC (1.5 µ g/day ).
Equivocal Statistical significance without dose response< 2-fold increaseRepeat assay or proceed to Mammalian Cell test.

Step 3: In Vitro Micronucleus Test (Chromosomal Damage)[1]

If the Ames test is negative but structural concerns regarding clastogenicity (chromosomal breakage) persist—specifically due to the bulky trityl group potentially interfering with mitosis—perform the Micronucleus Test.

Experimental Protocol (OECD 487)[1]
  • Cell Line: CHO-K1 (Chinese Hamster Ovary) or TK6 (Human Lymphoblastoid).[1]

  • Exposure:

    • Short treatment (3-6 hours) +/- S9.[1]

    • Extended treatment (24 hours) - S9.[1]

  • Staining: Acridine Orange or DAPI.

  • Scoring: Analyze 2,000 binucleated cells per concentration for the presence of micronuclei (MN).

  • Causality Check: If positive, determine if the mechanism is aneugenic (whole chromosome loss, often threshold-based) or clastogenic (breakage).[1] Trityl compounds can sometimes act as aneugens due to steric hindrance of tubulin polymerization.

Figure 2: Genotoxicity Mechanism Analysis

Visualizing potential pathways of DNA interaction for the impurity vs. parent.

Mechanism Impurity N-Trityl-deshydroxymethyl Losartan Metabolism Hepatic Metabolism (+S9 Fraction) Impurity->Metabolism Path1 Trityl Cleavage Metabolism->Path1 Hydrolysis Path2 Stable Structure Metabolism->Path2 No Reaction Prod1 Triphenylmethanol (Generally Safe) Path1->Prod1 Prod2 Deshydroxymethyl Losartan (Sartan Analog) Path1->Prod2 Risk DNA Intercalation? (Unlikely due to steric bulk) Path2->Risk Risk->Prod2 No Binding

Caption: Predicted metabolic fate. The trityl group likely cleaves to non-genotoxic Triphenylmethanol, rendering the core sartan structure safe.

Discussion & Risk Characterization

Parent vs. Impurity: The Verdict
  • Losartan: Extensive testing confirms it is non-genotoxic. The tetrazole ring is stable, and the imidazole-methanol moiety is metabolically handled via carboxylation (to the active metabolite E-3174).

  • N-Trityl-deshydroxymethyl Losartan:

    • Alerts: The primary concern is the Trityl group. However, triphenylmethyl compounds are historically used as protecting groups and are not classic alkylating agents like the bromomethyl intermediates (e.g., TTBB) found earlier in the synthesis.

    • Prediction: This impurity is likely Class 5 (Non-mutagenic) .[1] The absence of the hydroxymethyl group removes a metabolic handle but does not introduce a "structural alert" for DNA reactivity.

    • Control Strategy: If Ames negative, control this impurity based on general ICH Q3A limits (e.g., < 0.15% or 1.0 mg/day), rather than the stringent TTC (1.5 µ g/day ) required for mutagenic impurities like nitrosamines.

Conclusion

For drug development professionals, N-Trityl-deshydroxymethyl Losartan should be treated as a standard process impurity.[1] Unless in silico analysis reveals a novel, unexpected binding mode, or the Ames test shows positivity (likely due to contamination with the bromomethyl precursor), it does not possess the intrinsic genotoxicity of the azide or nitroso impurities currently plaguing the sartan class.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2] Link

  • OECD Test Guideline 471 . Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Link

  • OECD Test Guideline 487 . In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals. Link

  • Srinivasu, P., et al. (2012) . Identification and Synthesis of Potential Impurities of Losartan Potassium. Asian Journal of Chemistry. (Provides context on Trityl intermediates). Link[1]

  • European Medicines Agency (EMA) .[3] Sartan medicines: companies to review manufacturing processes to avoid presence of nitrosamine impurities. (Context on Sartan impurity classes). Link

Sources

A Comparative Guide to Benchmarking N-Trityl-deshydroxymethyl Losartan Reference Standards for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Antihypertensive Drug Manufacturing

Losartan is a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension.[1][2] In the pharmaceutical industry, ensuring the quality, safety, and efficacy of any active pharmaceutical ingredient (API) is paramount.[3] This process hinges on the rigorous control of impurities, which can arise during synthesis or degradation.[1][4] The accurate identification and quantification of these impurities are impossible without highly characterized reference standards, which serve as the ultimate benchmark in analytical testing.[5][6]

This guide provides an in-depth technical framework for the comprehensive benchmarking of N-Trityl-deshydroxymethyl Losartan, a key intermediate and potential process-related impurity in the synthesis of Losartan. We will explore the causality behind the selection of analytical techniques, present detailed, self-validating experimental protocols, and provide a clear comparison of the expected data, empowering researchers and quality control professionals to establish a robustly characterized reference standard.

Structural and Chemical Identity

Understanding the molecular relationship between the API and its related impurity is the first step in developing a sound analytical strategy. Losartan's structure features a specific hydroxymethyl group (-CH₂OH) on the imidazole ring. N-Trityl-deshydroxymethyl Losartan differs in two critical ways: the absence of this hydroxymethyl group and the presence of a trityl (triphenylmethyl) protecting group on the tetrazole ring, a common feature of sartan synthesis pathways.[7][8]

cluster_Losartan Losartan cluster_Impurity N-Trityl-deshydroxymethyl Losartan Losartan_Struct Structure of Losartan (with hydroxymethyl group) Impurity_Struct Structure of N-Trityl-deshydroxymethyl Losartan (des-hydroxymethyl, N-trityl group present) Losartan_Struct->Impurity_Struct Synthetic Relationship: - Removal of -CH₂OH - Addition of Trityl Group

Caption: Structural relationship between Losartan and its impurity.

Table 1: Physicochemical Properties

PropertyLosartanN-Trityl-deshydroxymethyl Losartan
Molecular Formula C₂₂H₂₃ClN₆OC₄₀H₃₅ClN₆
Molecular Weight 422.91 g/mol [2]635.2 g/mol [9]
CAS Number 114798-26-4[9]1797133-13-1[9]

The Analytical Rationale: A Multi-Technique Approach

A single analytical method is insufficient to fully characterize a reference standard. Each technique provides a unique piece of the puzzle, and their combined data create a comprehensive and trustworthy profile. Our benchmarking strategy is built on three pillars:

  • Chromatographic Purity (HPLC-UV): To determine the percentage of the main component and detect any other related impurities.

  • Mass Identity (LC-MS): To provide unambiguous confirmation of the molecular weight, offering higher sensitivity and specificity than UV detection alone.

  • Structural Confirmation (NMR): To provide definitive, atom-level structural elucidation, confirming the identity beyond any doubt.

This orthogonal approach ensures that the assigned purity value is accurate and that the material's identity is unequivocally confirmed.

Benchmarking Methodologies & Comparative Data

This section details the core analytical procedures and presents the expected data in a comparative format. The choice of specific parameters (e.g., mobile phase pH, column chemistry) is driven by the need to achieve optimal separation and resolution from Losartan and other known impurities.[10][11]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the workhorse for purity assessment in pharmaceutical quality control. A gradient method is often employed to ensure the elution and separation of impurities with a wide range of polarities.[1][10]

Table 2: HPLC-UV Method Parameters and Expected Results

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolving power for aromatic compounds like Losartan and its impurities.[1][10]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase ensures good peak shape for acidic and basic analytes.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
Gradient Time-based gradient from low to high %BEnsures separation of early-eluting polar impurities and late-eluting non-polar impurities like the tritylated compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection (UV) 230 nm[12][13]A wavelength where both Losartan and the impurity exhibit strong absorbance.
Expected Purity >98.0% (for a candidate reference standard)A high degree of purity is essential for a reference standard.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is critical for confirming the identity of the main peak observed in the HPLC analysis. By coupling the separation power of LC with the mass-resolving power of a mass spectrometer, we can confirm the molecular weight with high certainty. Electrospray ionization (ESI) in positive mode is typically effective for Losartan-related compounds, yielding a protonated molecule [M+H]⁺.[14][15][16]

Table 3: LC-MS Parameters and Expected Mass Data

ParameterRecommended ConditionLosartanN-Trityl-deshydroxymethyl Losartan
Ionization Mode ESI Positive[M+H]⁺[M+H]⁺
Expected [M+H]⁺ (m/z) 423.2636.2
Key Fragment Ion (m/z) 207.2 (Biphenyl-tetrazole fragment)[15][16]N/A (Fragmentation would differ due to the trityl group)
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

NMR is the gold standard for structural elucidation.[7] The ¹H NMR spectrum provides a unique fingerprint of the molecule, showing the chemical environment of every proton. By comparing the spectrum of N-Trityl-deshydroxymethyl Losartan to that of Losartan, we can confirm the key structural differences.

Table 4: Comparative ¹H NMR Data (Expected Chemical Shifts in DMSO-d₆)

Proton EnvironmentLosartan Expected Shift (δ ppm)N-Trityl-deshydroxymethyl Losartan Expected Shift (δ ppm)Structural Confirmation
-CH₂OH (Hydroxymethyl) ~4.4 (singlet, 2H)[17]AbsentConfirms "deshydroxymethyl" modification.
Imidazole Ring Proton Varies~7.5-7.8 (singlet, 1H)Confirms the absence of the hydroxymethyl substituent changes the imidazole proton's environment.
Trityl Group Protons Absent~7.0-7.4 (multiplet, 15H)Confirms the presence of the trityl protecting group.
Biphenyl Protons ~6.8-7.7 (multiplets, 8H)[17]~6.8-7.7 (multiplets, 8H)Confirms the core biphenyl structure is intact.
Butyl Chain Protons ~0.7-2.5 (multiplets, 9H)[17]~0.7-2.5 (multiplets, 9H)Confirms the butyl chain is intact.

Integrated Workflow and Experimental Protocols

A systematic workflow is essential for reproducible and reliable characterization of a reference standard.

cluster_workflow Reference Standard Benchmarking Workflow start Candidate Reference Material prep Sample Preparation (Accurate Weighing & Dissolution) start->prep hplc Purity Assessment by HPLC-UV prep->hplc Inject lcms Identity Confirmation by LC-MS prep->lcms Inject nmr Structural Elucidation by NMR prep->nmr Analyze analysis Data Analysis & Comparison hplc->analysis lcms->analysis nmr->analysis cert Purity Assignment & Certification analysis->cert

Caption: A typical workflow for reference standard characterization.

Protocol 1: Purity Determination by HPLC-UV
  • Solution Preparation:

    • Mobile Phase A: Prepare 0.1% (v/v) phosphoric acid in HPLC-grade water. Filter and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

    • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

    • Standard Solution: Accurately weigh approximately 5 mg of the N-Trityl-deshydroxymethyl Losartan reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of about 0.1 mg/mL.

  • Chromatographic Conditions:

    • Inject 10 µL of the Standard Solution.

    • Use the column and mobile phase conditions as described in Table 2.

    • Employ a gradient such as: 0-5 min (30% B), 5-25 min (30% to 90% B), 25-30 min (90% B), 30.1-35 min (30% B).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percentage: (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Identity Confirmation by LC-MS
  • Solution Preparation:

    • Use a diluted sample from the HPLC analysis (e.g., ~10 µg/mL) to avoid saturating the MS detector.

  • LC-MS Conditions:

    • Use an LC method similar to the HPLC protocol, though a faster gradient may be employed for simple identity confirmation.

    • MS Detector: Set to ESI Positive mode.

    • Scan Range: Scan from m/z 150 to 800.

  • Data Analysis:

    • Extract the mass spectrum from the main chromatographic peak.

    • Verify that the observed m/z for the [M+H]⁺ ion matches the theoretical value of 636.2 ± 0.2 Da (for a standard mass spectrometer).

Protocol 3: Structural Elucidation by ¹H NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the reference standard into a clean, dry NMR tube.

    • Add approximately 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆).

    • Cap the tube and gently agitate to dissolve the sample completely.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Use standard acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Reference the spectrum using the residual solvent peak (DMSO at ~2.50 ppm).

    • Integrate the signals and assign them to the protons in the structure, comparing the results with the expected data in Table 4.

Conclusion

The rigorous benchmarking of a reference standard like N-Trityl-deshydroxymethyl Losartan is a non-negotiable aspect of ensuring pharmaceutical quality. By employing an orthogonal, multi-technique approach combining HPLC, LC-MS, and NMR, analytical scientists can build a comprehensive and reliable profile of the standard. This guide provides the foundational knowledge, comparative data, and actionable protocols necessary to confidently characterize this critical material, thereby safeguarding the accuracy of impurity testing and contributing to the overall safety and efficacy of Losartan drug products.

References

  • Quality By Design The Importance Of Reference Standards In Drug Development. (n.d.). Alcami. Retrieved February 21, 2026, from [Link]

  • Assessment of Purity Parameters of Generic and Brand Name Losartan Potassium. (2019, September 11). Archives of Pharmacy and Pharmaceutical Sciences. Retrieved February 21, 2026, from [Link]

  • The Crucial Role of Reference Standards in the Pharmaceutical Industry! (2024, March 29). Pharma Standards. Retrieved February 21, 2026, from [Link]

  • Working Standards vs. Reference Standards: Understanding the Key Differences. (2023, June 13). SynThink. Retrieved February 21, 2026, from [Link]

  • Quality by Design: The Importance of Reference Standards in Drug Development. (n.d.). Alcami. Retrieved February 21, 2026, from [Link]

  • Reddy, G. P., et al. (2010). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry. Retrieved February 21, 2026, from [Link]

  • Advances in quality assessment and analytical techniques for losartan potassium: A comprehensive review. (2025, May 21). World Journal of Advanced Research and Reviews. Retrieved February 21, 2026, from [Link]

  • Al-Ghannam, S. M., & Belal, F. (2022). Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms. Royal Society Open Science, 9(6), 220037. [Link]

  • Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. (2015). Current Pharmaceutical Analysis. Retrieved February 21, 2026, from [Link]

  • Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. (2021). Journal of Pharmaceutical Research. Retrieved February 21, 2026, from [Link]

  • Challa, B. R., et al. (2013). Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. Journal of Pharmaceutical Analysis, 3(2), 93-101. [Link]

  • Lee, H. W., et al. (2008). Determination of Losartan in Human Plasma by Liquid Chromatography Electrospray Ionization Mass Spectrometry (LC-ESI-MS): Application to Bioequivalence Study. Journal of Chromatographic Science, 46(8), 724-729. [Link]

  • Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. (2014, July 19). Ingenta Connect. Retrieved February 21, 2026, from [Link]

  • Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance Using Triple Quadrupole Liquid Chromatography Mass Spectrometry. (n.d.). Agilent. Retrieved February 21, 2026, from [Link]

  • LC/MS/MS method for the simultaneous estimation of Losartan potassium and Irbesartan in rat plasma. (2016, January 12). Aragen Life Sciences. Retrieved February 21, 2026, from [Link]

  • Liquid chromatography tandem mass spectrometry method for simultaneous determination of losartan and its active metabolite in human plasma. (n.d.). ThaiScience. Retrieved February 21, 2026, from [Link]

  • Al-Ghannam, S. M., & Belal, F. (2022). Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms. Royal Society Open Science. Retrieved February 21, 2026, from [Link]

  • Losartan-impurities. (n.d.). Pharmaffiliates. Retrieved February 21, 2026, from [Link]

  • The 1 H NMR spectrum (400 MHz) of losartan (potassium salt). (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • The novel acid degradation products of losartan. (2016). Ovid. Retrieved February 21, 2026, from [Link]

  • Kumar, A., et al. (2016). The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR. Journal of Pharmaceutical and Biomedical Analysis, 119, 1-9. [Link]

  • Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance. (2010, March 9). Asian Journal of Chemistry. Retrieved February 21, 2026, from [Link]

  • Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance. (n.d.). Asian Journal of Chemistry. Retrieved February 21, 2026, from [Link]

  • A rapid HPLC method for the determination of losartan in human plasma using a monolithic column. (2006). Arzneimittelforschung, 56(1), 24-8. [Link]

  • Development and Validation of Analytical Method for Quantification of Losartan Potassium in Solid Dosage Form. (2018, July 30). Walsh Medical Media. Retrieved February 21, 2026, from [Link]

  • Losartan Potassium Tablets. (2011, July 1). USP-NF. Retrieved February 21, 2026, from [Link]

  • Losartan. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

  • Losartan. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • Trityllosartan. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • N-Trityl Losartan-D4. (n.d.). Veeprho. Retrieved February 21, 2026, from [Link]

  • Preparation of losartan and losartan potassium. (n.d.). Academia.edu. Retrieved February 21, 2026, from [Link]

  • Synthesis and spectral characterization of related compounds of Losartan potassium, an anti-hypertensive drug substance. (n.d.). TSI Journals. Retrieved February 21, 2026, from [Link]

  • Losartan Impurities. (n.d.). SynZeal. Retrieved February 21, 2026, from [Link]

  • Trityl losartan. (2026, January 9). ResearchGate. Retrieved February 21, 2026, from [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of N-Trityl-deshydroxymethyl Losartan

[1]

Executive Summary & Chemical Identity

This guide defines the mandatory disposal protocols for N-Trityl-deshydroxymethyl Losartan , a specific impurity and intermediate encountered during the synthesis of the antihypertensive drug Losartan.

CRITICAL DISTINCTION: Do not confuse this compound with "N-Trityl Losartan" (Impurity H).[1] This specific variant lacks the hydroxymethyl group on the imidazole ring, altering its solubility and metabolic profile.

Parameter Technical Specification
Chemical Name N-Trityl-deshydroxymethyl Losartan
CAS Number 1797133-13-1 (Distinct from Trityl Losartan 133909-99-6)
Molecular Formula C₄₀H₃₅ClN₆
Molecular Weight 635.2 g/mol
Structural Class Trityl-protected Biphenyl-tetrazole Imidazole
Physical State Off-white to pale yellow solid

Hazard Identification & Risk Assessment

Before initiating disposal, you must acknowledge the specific hazards associated with the Tetrazole and Trityl moieties.

Predicted GHS Classification (SAR Analysis)

Based on Structural Activity Relationship (SAR) with Losartan and Trityl-Tetrazole analogs.

  • Reproductive Toxicity (Category 1B): Like its parent compound Losartan, this intermediate poses a potential risk to the unborn child.

  • Aquatic Chronic (Category 4): The bulky lipophilic trityl group significantly increases bioconcentration potential and environmental persistence.

  • Combustible Dust: As a fine organic powder, it poses a deflagration risk if suspended in air.

Reactivity Hazards
  • Tetrazole Ring Instability: While the trityl group stabilizes the tetrazole ring, the compound remains a nitrogen-rich heterocycle. It is generally stable at room temperature but can decompose exothermically at elevated temperatures (>180°C) or in the presence of strong acids (which cause detritylation).

  • Acid Sensitivity: Contact with strong acids (HCl, H₂SO₄) will cleave the trityl group, releasing Triphenylmethanol and the free tetrazole, changing the waste profile immediately.

Disposal Workflow (Decision Matrix)

The following directed graph illustrates the logical flow for categorizing and disposing of N-Trityl-deshydroxymethyl Losartan waste.

DisposalWorkflowStartWaste Generation:N-Trityl-deshydroxymethyl LosartanStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid Waste(Powder, Filter Cake)StateCheck->SolidWasteDryLiquidWasteLiquid Waste(Mother Liquor, Solvents)StateCheck->LiquidWasteSolutionSolidPrepDouble Bag inAnti-Static LDPESolidWaste->SolidPrepContamCheckIs it mixed withStrong Acids?LiquidWaste->ContamCheckContainerPack in UN-Rated Drum(UN 1H2 or 1A2)SolidPrep->ContainerLiquidPrepSegregate by Solvent Type(Halogenated vs. Non-Halogenated)LiquidPrep->ContainerContamCheck->LiquidPrepNoNeutralizeNeutralize Acid(Prevent Detritylation)ContamCheck->NeutralizeYesNeutralize->LiquidPrepDisposalMethodFinal Disposal:High-Temp Incineration(>1000°C) with ScrubberContainer->DisposalMethod

Figure 1: Logical decision tree for the segregation and packaging of N-Trityl-deshydroxymethyl Losartan waste streams.

Step-by-Step Disposal Protocol

Phase 1: Collection & Segregation

Objective: Prevent cross-contamination and unintended chemical reactions (specifically acid-catalyzed detritylation).[1]

  • Solid Waste (Pure Compound/Spill Cleanup):

    • Collect in a dedicated, wide-mouth container.

    • Do not mix with oxidizers or strong acids.

    • Use anti-static scoops to minimize static discharge (dust explosion risk).

  • Liquid Waste (Mother Liquors):

    • If the compound is dissolved in solvents (e.g., Toluene, THF, DCM), segregate based on the solvent's halogen content.

    • Check pH: If the waste stream is acidic, neutralize to pH 6-8 using Sodium Bicarbonate before storage. This prevents the trityl group from cleaving and precipitating the less soluble tetrazole derivative, which can clog waste lines or form sludge.

Phase 2: Packaging & Labeling

Objective: Compliance with DOT/RCRA regulations.

  • Primary Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers if the waste is acidic (prior to neutralization).

  • Secondary Containment: Place primary container into a UN-rated fiberboard or poly drum (e.g., UN 1H2).

  • Labeling:

    • Chemical Name: N-Trityl-deshydroxymethyl Losartan (Impurity).[1][2]

    • Hazards: "Toxic (Reprotoxic)", "Combustible Dust".[3]

    • RCRA Status: Non-listed (unless characteristic), but treat as "Pharmaceutical Waste - Incinerate Only".[1]

Phase 3: Final Destruction

Objective: Complete mineralization of the molecule.

  • Method: High-Temperature Incineration.[1]

  • Rationale: The trityl group is highly stable and lipophilic; standard wastewater treatment will not degrade it. The tetrazole ring requires high temperatures to ensure nitrogen oxides (NOx) are properly managed by the incinerator's scrubber system.

  • Prohibited Methods:

    • NO Drain Disposal: Strictly prohibited due to aquatic toxicity (Chronic Cat 4).

    • NO Autoclaving: Ineffective for chemical destruction and may volatilize toxic byproducts.

Spill Response Protocol

In the event of a laboratory spill, execute the "Dry-Sweep" protocol to prevent environmental release.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, safety goggles, and an N95/P100 respirator (dust protection is critical).

  • Containment: Do not wet the powder. Water may cause the compound to become sticky or smear, making cleanup difficult.

  • Cleanup:

    • Cover the spill with an inert absorbent (Vermiculite or Sand) if liquid.

    • If solid, use a HEPA-filtered vacuum or carefully sweep using a spark-proof dustpan.[1]

  • Decontamination: Wipe the surface with a 10% detergent solution followed by water. Collect all wipes as hazardous solid waste.

Regulatory Compliance (RCRA & EPA)

  • RCRA Classification: This specific intermediate is not a P-listed or U-listed waste.[1] However, it must be characterized by the generator.

    • Recommendation: Classify as D001 (Ignitable) if residual solvents are present, or manage as Non-RCRA Regulated Hazardous Waste mandated for incineration.

  • TSCA Status: As a research and development (R&D) intermediate, it is likely subject to a Low Volume Exemption (LVE) or R&D exemption. Ensure it is not distributed for commercial use without TSCA notification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10865273, Trityllosartan. Retrieved from [Link][1]

  • Organon & Co. (2023). Safety Data Sheet: Losartan Formulation. Retrieved from [Link][1]

  • Pharmaffiliates (2025). N-Trityl-deshydroxymethyl Losartan Reference Standard. Retrieved from [Link][1]

  • Capot Chemical (2015). MSDS of N-(Triphenylmethyl)-5-(4'-Methylbiphenyl-2-yl) Tetrazole. Retrieved from [Link][1]

Navigating the Handling of N-Trityl-deshydroxymethyl Losartan: A Comprehensive Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The handling of active pharmaceutical ingredients (APIs) and their intermediates requires a meticulous approach to safety. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) and procedural controls for working with N-Trityl-deshydroxymethyl Losartan. As a Senior Application Scientist, the following protocols are designed to ensure both personal safety and the integrity of your research by explaining the rationale behind each recommendation.

Understanding the Hazard: A Compound Profile

Furthermore, the handling of any API, especially in powder form, presents a risk of aerosolization and subsequent inhalation, ingestion, or skin contact.[5][6][7] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.

Core Principles of Protection: A Multi-Layered Approach

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following recommendations provide a baseline for handling N-Trityl-deshydroxymethyl Losartan in a research and development setting.

Respiratory Protection: The First Line of Defense

Given the potential for aerosolization of fine powders, respiratory protection is paramount. The choice of respirator will depend on the scale of the operation and the potential for exposure.

Scenario Recommended Respiratory Protection Rationale
Small-scale weighing and solution preparation (in a certified chemical fume hood) N95 or FFP2 respiratorProvides a baseline level of protection against airborne particulates.[8]
Larger scale handling, or when engineering controls are not sufficient Powered Air-Purifying Respirator (PAPR) with a full hoodOffers a higher protection factor by creating positive pressure, reducing the risk of inward leakage.[6][9] This is the preferred option for handling potentially potent compounds for extended periods.

Diagram: Respiratory Protection Decision Workflow

start Assess Task and Scale fume_hood Working in a Certified Chemical Fume Hood? start->fume_hood small_scale Small Scale? (e.g., <1g) fume_hood->small_scale Yes papr Powered Air-Purifying Respirator (PAPR) with Full Hood fume_hood->papr No n95 N95 or FFP2 Respirator small_scale->n95 Yes small_scale->papr No large_scale Larger Scale or Potential for High Exposure large_scale->papr

Caption: Decision workflow for selecting appropriate respiratory protection.

Dermal Protection: A Barrier Against Contact

Skin contact is a primary route of exposure. A multi-layered approach to dermal protection is essential.

  • Gloves : Double gloving with nitrile gloves is recommended.[6][8] The outer glove should be changed immediately upon suspected contamination. For tasks involving solvents, consult a glove compatibility chart to ensure the chosen material offers adequate protection.

  • Body Protection : A disposable, low-linting coverall, such as those made from Tyvek®, should be worn over personal clothing.[7] This prevents contamination of personal attire and reduces the risk of taking contaminants outside the laboratory. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the coverall.

  • Shoe Covers : Disposable shoe covers should be worn to prevent the tracking of contaminants out of the work area.

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Safety Goggles : Chemical splash goggles that provide a complete seal around the eyes are mandatory.

  • Face Shield : A full-face shield should be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.

Operational Plan: Safe Handling from Receipt to Disposal

A robust operational plan ensures that safety is integrated into every step of the workflow.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks in a designated, well-ventilated area.

  • Store the compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids or oxidizing agents.[10] The trityl group can be sensitive to acidic conditions.[11][12]

Handling and Weighing
  • All handling of the solid compound should be performed within a certified chemical fume hood or a containment glove box to minimize exposure.

  • Use dedicated spatulas and weighing vessels.

  • Employ a "wetting" technique when possible (e.g., adding a small amount of an appropriate solvent to the powder) to reduce dust generation.

Solution Preparation
  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Ensure that all containers are clearly labeled with the compound name, concentration, solvent, and appropriate hazard warnings.

Diagram: Safe Handling Workflow

receipt Receiving storage Secure Storage receipt->storage weighing Weighing in Containment storage->weighing solution Solution Preparation weighing->solution disposal Waste Disposal solution->disposal

Caption: Step-by-step workflow for the safe handling of N-Trityl-deshydroxymethyl Losartan.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

  • Solid Waste : All contaminated solid waste, including gloves, coveralls, shoe covers, and weighing papers, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container. Do not mix incompatible waste streams.

  • Decontamination : All glassware and equipment should be decontaminated. A triple rinse with an appropriate solvent is recommended. The rinsate should be collected as hazardous waste.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and procedures.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material. Wear appropriate PPE during cleanup. For large spills, evacuate the area and contact your institution's EHS department.

By adhering to these comprehensive safety protocols, researchers can handle N-Trityl-deshydroxymethyl Losartan with confidence, ensuring a safe and productive laboratory environment.

References

  • Respirex International. (n.d.). Pharmaceutical PPE. Retrieved from [Link]

  • 3M. (n.d.). Pharmaceutical industry best practice. Retrieved from [Link]

  • ILC Dover. (n.d.). The Role of PAPRs in Pharmaceutical Manufacturing. Retrieved from [Link]

  • European Medicines Agency. (2020, June 23). Lessons learnt from presence of N-nitrosamine impurities in sartan medicines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

  • American Chemical Society. (2012, July 18). Method for Activation and Recycling of Trityl Resins. The Journal of Organic Chemistry. Retrieved from [Link]

  • BASG. (2022, July 12). Valsartan / Sartan-containing drugs: Pharmaceutical companies to review manufacturing processes to avoid occurrence of nitrosamine-containing impurities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Trityllosartan. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, July 18). Tritylation of Alcohols under Mild Conditions without Using Silver Salts. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-dimethylamino-n-triphenylmethylpyridinium chloride. Retrieved from [Link]

  • KM Pharma Solution Private Limited. (n.d.). MSDS - Trityl Losartan. Retrieved from [Link]

  • Organon. (n.d.). SAFETY DATA SHEET Losartan Formulation. Retrieved from [Link]

  • ResearchGate. (n.d.). A Facile Method for Deprotection of Trityl Ethers Using Column Chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Nitrosamine Impurities Analysis in Sartan-Based Drugs. Retrieved from [Link]

  • ECA Academy. (2021, March 24). Sartan Medicinal Products: EMA's Assesment Report defines Nitrosamine Limits and Reporting Deadlines. Retrieved from [Link]

  • Poison Control. (n.d.). Uses and side effects of losartan. Retrieved from [Link]

  • MedlinePlus. (2018, February 15). Losartan. Retrieved from [Link]

  • NHS. (n.d.). Side effects of losartan. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.